molecular formula C8H6ClIN2 B578359 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1312581-09-1

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578359
CAS No.: 1312581-09-1
M. Wt: 292.504
InChI Key: VOOPAGPVDQNBFH-UHFFFAOYSA-N
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Description

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClIN2 and its molecular weight is 292.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOPAGPVDQNBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=CN=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736697
Record name 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312581-09-1
Record name 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of 7-azaindole, represents a valuable scaffold in medicinal chemistry, holding potential for the development of targeted therapeutics. Due to the limited availability of a direct published synthetic protocol for this specific compound, this guide outlines a plausible and scientifically sound multi-step synthesis based on established methodologies for analogous structures.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available 7-azaindole. The pathway involves an initial chlorination, followed by N-methylation, and finally, a regioselective iodination.

Synthesis_Pathway Start 7-Azaindole Intermediate1 4-chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Step 1: Chlorination Step1_reagents POCl3 Intermediate2 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Step 2: N-Methylation Step2_reagents NaH, CH3I DMF FinalProduct This compound Intermediate2->FinalProduct Step 3: Iodination Step3_reagents N-Iodosuccinimide (NIS) Acetonitrile

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the chemical literature.

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the chlorination of 7-azaindole derivatives.

  • Reaction: 7-azaindole is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C4 position.

  • Procedure:

    • To a stirred solution of 7-azaindole (1 equivalent) in a suitable solvent such as toluene or acetonitrile, slowly add phosphorus oxychloride (3-5 equivalents) at 0 °C.

    • The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 4-6 hours.

    • After completion, the mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice.

    • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

This N-methylation protocol is a standard procedure for heterocyclic compounds.

  • Reaction: The pyrrole nitrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine is methylated using a methylating agent in the presence of a base.

  • Procedure:

    • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The reaction is quenched by the slow addition of water.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This iodination step is proposed based on the known reactivity of the C2 position of the 7-azaindole ring system towards electrophilic substitution.

  • Reaction: Regioselective iodination at the C2 position of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is achieved using an electrophilic iodine source.

  • Procedure:

    • Dissolve 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetonitrile.

    • Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product, this compound, is purified by recrystallization or column chromatography.

Characterization Data (Predicted)

The following tables summarize the expected quantitative data for the final product and its key intermediate. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical and Spectrometric Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Mass Spec (m/z) [M+H]⁺
4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.6165-70167.03
This compoundC₈H₆ClIN₂292.50110-115292.93

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

¹H NMRChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.7s-
H-5~7.2d~5.0
H-6~8.1d~5.0
N-CH₃~3.8s-
¹³C NMRPredicted Chemical Shift (δ, ppm)
C-2~75
C-3~105
C-4~148
C-4a~145
C-5~118
C-6~142
C-7a~128
N-CH₃~32

Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the purified final product, is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Iodination s1_start 7-Azaindole + POCl3 s1_reaction Reflux (4-6h) s1_start->s1_reaction s1_workup Quench with Ice Neutralize (NaHCO3) s1_reaction->s1_workup s1_isolation Filtration & Drying s1_workup->s1_isolation s1_product 4-chloro-1H-pyrrolo[2,3-b]pyridine s1_isolation->s1_product s2_start Intermediate 1 + NaH, CH3I in DMF s1_product->s2_start s2_reaction Stir at RT (2-4h) s2_start->s2_reaction s2_workup Quench with Water Extraction (EtOAc) s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine s2_purification->s2_product s3_start Intermediate 2 + NIS in Acetonitrile s2_product->s3_start s3_reaction Stir at RT (12-24h) s3_start->s3_reaction s3_workup Solvent Removal Wash (Na2S2O3, Brine) s3_reaction->s3_workup s3_purification Recrystallization / Chromatography s3_workup->s3_purification s3_product Final Product s3_purification->s3_product

Caption: Detailed workflow for the synthesis of the target compound.

This guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory settings. Standard laboratory safety precautions should be strictly adhered to during all experimental procedures.

"physicochemical properties of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of the 7-azaindole scaffold, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties, potential biological activities, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, many of the values for the title compound are predicted and should be confirmed experimentally.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1312581-09-1Commercial Supplier
Molecular Formula C₈H₆ClIN₂Commercial Supplier
Molecular Weight 292.5 g/mol Commercial Supplier
Predicted Boiling Point 356.2 ± 37.0 °CPredicted
Predicted Density 2.00 ± 0.1 g/cm³Predicted
Predicted pKa 3.75 ± 0.30Predicted
Melting Point Not available-
Solubility Not available-
logP Not available-

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties and for the synthesis of this compound. The following sections outline generalized protocols that can be adapted for this specific compound.

Synthesis of Halogenated 1H-pyrrolo[2,3-b]pyridines

General Iodination Protocol (Example based on a similar compound):

  • Starting Material: 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents: N-Iodosuccinimide (NIS) is a common iodinating agent.

  • Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Procedure:

    • Dissolve the 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent.

    • Add N-Iodosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow for Synthesis and Purification

G start Dissolve Starting Material in Aprotic Solvent reagent Add N-Iodosuccinimide (NIS) start->reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->reaction quench Quench with Sodium Thiosulfate Solution reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Brine, Dry, and Concentrate extraction->wash purification Purify by Column Chromatography wash->purification product 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine purification->product

Caption: A generalized workflow for the synthesis of the title compound.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Capillary Method Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Equilibrium Shake-Flask Method Protocol:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, acetone).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Potential Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Several derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades involved in cell proliferation, differentiation, migration, and survival. Aberrant activation of the FGFR signaling pathway is a known driver in many cancers.

Mechanism of Action:

Compounds with the 1H-pyrrolo[2,3-b]pyridine core can act as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth.

FGFR Signaling Pathway Diagram

FGFR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse Inhibitor 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine (Potential Inhibitor) Inhibitor->FGFR

Caption: The FGFR signaling pathway and the potential point of inhibition.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the context of drug discovery. The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold for targeting kinases, and the specific halogenation pattern of this molecule may offer unique properties. This guide provides a foundational understanding of its physicochemical characteristics and potential biological relevance. Experimental validation of the predicted properties and the development of a robust synthetic route are critical next steps for any research program involving this compound.

Spectroscopic Data and Characterization of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (C₈H₆ClIN₂; Molecular Weight: 292.5 g/mol ; CAS: 1312581-09-1). Due to the limited availability of specific experimental spectra in the public domain for this particular molecule, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized, detailed experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in drug development who are working with this or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of the compound's structure and typical spectroscopic values for similar chemical environments.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 8.0Doublet1HAromatic CH
~ 7.0 - 7.5Doublet1HAromatic CH
~ 6.5 - 7.0Singlet1HPyrrole CH
~ 3.7 - 4.0Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Carbon Type
~ 150 - 155Quaternary C (C-Cl)
~ 145 - 150Quaternary C
~ 130 - 135Aromatic CH
~ 120 - 125Aromatic CH
~ 110 - 115Pyrrole CH
~ 90 - 95Quaternary C (C-I)
~ 30 - 35N-CH₃

Table 3: Predicted IR Absorption Data

Predicted Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000Aromatic C-H Stretch
~ 2950 - 2850Aliphatic C-H Stretch (N-CH₃)
~ 1600 - 1450C=C and C=N Stretching (Aromatic Rings)
~ 1300 - 1000C-N Stretching
~ 800 - 600C-Cl Stretching
~ 600 - 500C-I Stretching

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~ 292/294[M]⁺, Molecular ion peak (with isotopic pattern for Cl)
FragmentsLoss of I, Cl, CH₃, etc.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[1]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[1]

    • Ensure the solid is fully dissolved; gentle warming or vortexing in a separate vial before transfer to the NMR tube can aid dissolution.[1]

    • If necessary, filter the solution to remove any particulate matter.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition :

    • The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

    • The sample is placed in the spectrometer's probe.

    • The instrument's magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

    • The number of scans will depend on the sample concentration, with more scans required for dilute samples.

Infrared (IR) Spectroscopy

For solid samples, several preparation techniques can be used:

  • Thin Solid Film Method :

    • Dissolve a small amount of the solid (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

    • Apply a drop of this solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

    • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Potassium Bromide (KBr) Pellet Method :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

    • Mount the pellet in the spectrometer's sample holder for analysis.

  • Attenuated Total Reflectance (ATR) Method :

    • This technique requires minimal sample preparation.

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • The IR spectrum is then collected directly.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • The choice of technique depends on the compound's properties and the desired information. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

    • For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. Electron ionization (EI) is a common ionization method for GC-MS.[3]

    • For LC-MS, the sample is dissolved in a suitable solvent and separated by liquid chromatography. Electrospray ionization (ESI) is a common ionization technique for LC-MS, which is suitable for a wide range of organic molecules.[3]

    • Other ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly for solid samples.[4]

  • Mass Analysis and Detection :

    • Once ionized, the molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

    • The ions are then detected, and their abundance is plotted against their m/z to generate a mass spectrum.[5]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film, KBr Pellet, or ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (GC-MS, LC-MS) Prep_MS->MS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

On the Crystal Structure of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the crystal structure of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine for researchers, scientists, and drug development professionals.

Note to the Reader: As of December 2025, a definitive, publicly accessible crystal structure for the specific compound this compound has not been reported in the primary scientific literature or crystallographic databases. This guide therefore provides a comprehensive overview based on the analysis of structurally related compounds and outlines the established experimental protocols for determining such a structure. This information is intended to be a valuable resource for professionals engaged in research and development involving this class of molecules.

The 7-Azaindole Scaffold: A Foundation for Drug Discovery

The core of this compound is the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) moiety. This heterocyclic system is a significant "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine bases found in DNA and RNA allows it to interact with a wide range of biological targets. Furthermore, the 7-azaindole scaffold is known for its ability to form strong and highly directional hydrogen bonds, a key feature in molecular recognition and binding to proteins.[1] The specific substitutions of a chloro group at the 4-position, an iodo at the 2-position, and a methyl group on the pyrrole nitrogen are anticipated to modulate the molecule's electronic distribution, steric properties, and potential for intermolecular interactions, all of which are critical determinants of its crystal packing and biological activity.

Crystallographic Data of Structurally Related Compounds

To provide insight into the likely solid-state conformation and packing of the target molecule, this section summarizes the crystallographic data for analogous structures. These examples can inform expectations regarding unit cell parameters, space group symmetries, and key intramolecular geometries.

Table 1: Crystallographic Data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine [2]

ParameterValue
Chemical FormulaC₆H₄ClN₃
Molecular Weight ( g/mol )153.57
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8810 (19)
b (Å)5.2783 (9)
c (Å)12.751 (2)
β (°)114.333 (3)
Volume (ų)667.3 (2)
Z (molecules per unit cell)4
Temperature (K)296

Table 2: Selected Bond Lengths for 4-chloro-2-iodoaniline [3]

BondLength (Å)
C—Cl1.755 (6)
C—I2.101 (5)

Note: The data provided are for analogous but distinct molecules. The actual bond lengths and angles for this compound may differ.

Experimental Protocols for Crystal Structure Determination

The determination of the single-crystal X-ray structure of a novel compound such as this compound follows a well-established set of experimental procedures.

Synthesis and Purification

The initial step involves the chemical synthesis of the target compound. Methodologies for the synthesis of related substituted 7-azaindoles have been reported. For instance, the synthesis of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine has been described, which could be adapted.[4] Following a successful synthesis, rigorous purification is essential, typically achieved through techniques such as column chromatography or recrystallization to ensure a high-purity sample, which is a prerequisite for obtaining high-quality crystals.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several common techniques are employed:

  • Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in proximity to a "poor" solvent (in which the compound is less soluble) within a sealed container. The slow diffusion of the poor solvent's vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

A screening of various solvents and solvent combinations is typically necessary to identify the optimal conditions for crystallization.

X-ray Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer in a single-crystal X-ray diffractometer. To minimize thermal motion of the atoms and obtain a more precise structure, the crystal is usually cooled to a low temperature (e.g., 100-170 K) using a stream of cold nitrogen gas.[5] The diffractometer directs a beam of X-rays (commonly from a Mo or Cu source) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots. The initial positions of the atoms in the crystal lattice are determined using computational methods such as "direct methods" or the "Patterson function". This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[2]

Visualized Experimental Workflow

The following diagram provides a schematic representation of the logical flow of the experimental procedures involved in determining a crystal structure.

G Workflow for Crystal Structure Determination cluster_material Material Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection solution Structure Solution data_collection->solution refinement Refinement & Validation solution->refinement

Caption: A flowchart outlining the key stages from chemical synthesis to the final determination and validation of a crystal structure.

References

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain. This guide provides a comprehensive overview of the biological activities of structurally related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives to serve as a predictive resource for researchers. The aza-indole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and antiproliferative effects.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that serves as a core structural motif in a multitude of biologically active compounds. Its structural similarity to purine has made it a key pharmacophore in the design of ATP-competitive kinase inhibitors. Modifications at various positions of the 7-azaindole ring system have led to the development of potent and selective inhibitors of several important protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Derivatives of 7-azaindole have demonstrated a wide array of pharmacological activities, including:

  • Anticancer/Antiproliferative Activity: Primarily through the inhibition of protein kinases involved in cell growth and proliferation signaling pathways.

  • Kinase Inhibition: Targeting a range of kinases such as Fibroblast Growth Factor Receptors (FGFR), Phosphoinositide 3-Kinases (PI3K), Glycogen Synthale Kinase 3β (GSK-3β), Janus Kinases (JAKs), and Traf2- and Nck-interacting kinase (TNIK).

  • Analgesic and Hypotensive Effects: Some earlier studies have also reported pain-relieving and blood pressure-lowering properties of certain 7-azaindole derivatives.

This guide will focus on the kinase inhibitory and antiproliferative activities of substituted 1H-pyrrolo[2,3-b]pyridines, providing quantitative data, experimental methodologies, and insights into the relevant signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives from published literature. These compounds, while not identical to this compound, provide valuable structure-activity relationship (SAR) insights.

Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR1R2R3Target KinaseIC50 (nM)Reference
1 HH3-methoxyphenylFGFR11900[1]
4a H5-CF33-methoxyphenylFGFR11300[1]
4h H5-CF33,5-dimethoxyphenylFGFR17[1]
4h H5-CF33,5-dimethoxyphenylFGFR29[1]
4h H5-CF33,5-dimethoxyphenylFGFR325[1]
4h H5-CF33,5-dimethoxyphenylFGFR4712[1]

Table 2: GSK-3β Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR-groupTarget KinaseIC50 (nM)Reference
41 Phenyl and 4-phenylpyridin-3-yl carboxamide substitutionsGSK-3β0.22
46 Phenyl and 4-phenylpyridin-3-yl carboxamide substitutionsGSK-3β0.26
54 Phenyl and 4-phenylpyridin-3-yl carboxamide substitutionsGSK-3β0.24
S01 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamideGSK-3β0.35

Table 3: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR-groupCell LineActivity (GI50 µM)Reference
5c 1-(4-chlorobenzyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,3-triazoleA549 (Lung)0.12
5d 1-(2,4-dichlorobenzyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,3-triazoleA549 (Lung)0.17
5e 1-(4-fluorobenzyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,3-triazoleHeLa (Cervical)0.21
7f 1-(4-fluorophenyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,3-triazoleMDA-MB-231 (Breast)0.25
4h 5-CF3, 3,5-dimethoxyphenyl substitutions4T1 (Mouse Breast)Proliferation Inhibition[1]
4h 5-CF3, 3,5-dimethoxyphenyl substitutionsMDA-MB-231 (Breast)Proliferation Inhibition[1]
4h 5-CF3, 3,5-dimethoxyphenyl substitutionsMCF-7 (Breast)Proliferation Inhibition[1]

Key Signaling Pathways

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often mediated by their interaction with key signaling pathways that regulate cell fate. Below are diagrams of several of these pathways, generated using the DOT language.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway.

PI3K_AKT_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition
GSK-3β Signaling in Alzheimer's Disease

Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a therapeutic strategy to prevent the formation of neurofibrillary tangles.

GSK3B_Signaling GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau GSK3B->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->GSK3B Inhibits

GSK-3β Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Kinase_Assay_Workflow Start Start Step1 Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Step1->Step2 Step3 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step2->Step3 Step4 Measure Luminescence Step3->Step4 End End Step4->End

ADP-Glo Kinase Assay Workflow

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. Serially dilute the test compounds in DMSO, then further dilute in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable core for the development of potent kinase inhibitors and antiproliferative agents. The data presented in this guide, derived from close structural analogs, strongly suggest that this compound derivatives are promising candidates for targeting various protein kinases implicated in cancer and other diseases.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and in vitro screening of the specific this compound derivative and its analogs are necessary to confirm the predicted biological activities.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of substitutions at the 1, 2, and other positions of the 4-chloro-pyrrolo[2,3-b]pyridine core will be crucial to optimize potency and selectivity.

  • In Vivo Efficacy: Promising compounds should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

  • Target Deconvolution: For compounds with potent antiproliferative activity, identifying the specific kinase or cellular targets will be essential for understanding their mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising class of compounds. The provided protocols and pathway diagrams offer practical tools to facilitate these research endeavors.

References

In-Depth Technical Guide: In Silico Modeling of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of a standardized in silico workflow to investigate the interactions of the novel compound 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a relevant biological target. Drawing from established methodologies for analogous pyrrolo[2,3-b]pyridine derivatives, this document outlines the process from target selection to advanced simulation and analysis.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a recognized "scaffold of interest" in medicinal chemistry, forming the basis for a variety of kinase inhibitors. Derivatives of this structure have shown potent inhibitory activity against several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As such, kinases represent a major class of therapeutic targets.

Recent studies on related compounds have highlighted their potential as inhibitors for targets such as Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Bruton's Tyrosine Kinase (BTK).[1][2][3] These kinases are implicated in key signaling pathways, including the WNT/β-catenin pathway, which is frequently overactive in colorectal and other cancers.[3]

This guide will use Cyclin-Dependent Kinase 8 (CDK8), a key colorectal oncogene, as a representative target to illustrate the in silico modeling process for this compound.

In Silico Modeling Workflow

The in silico analysis of a novel compound like this compound involves a multi-step computational approach to predict its binding affinity and interaction mechanism with a chosen protein target. This workflow is designed to filter and characterize potential drug candidates before committing to costly and time-consuming experimental assays.

G cluster_0 Preparation Phase cluster_1 Docking & Simulation cluster_2 Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning, Protonation) protein_prep->docking md_sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) docking->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA) (Refine Affinity Estimate) md_sim->binding_energy interaction_analysis Interaction Analysis (Identify Key Residues, Hydrogen Bonds, etc.) binding_energy->interaction_analysis

Caption: A generalized workflow for in silico modeling of protein-ligand interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of in silico results. Below are protocols for the key stages of the modeling process.

Ligand Preparation:

  • 2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished with software like Avogadro or MOE (Molecular Operating Environment).

  • File Format Conversion: Save the final structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

Protein Preparation:

  • Structure Retrieval: Download the 3D crystal structure of the target protein, CDK8, from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, which helps to define the binding site (e.g., PDB ID: 5I1Q).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This step is critical for accurate hydrogen bond prediction.

  • Energy Minimization: Perform a short, constrained energy minimization of the protein structure to relieve any steric clashes, using a force field like AMBER or CHARMM.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The coordinates of the original co-crystallized ligand can be used to center this box.

  • Docking Execution: Use a docking program such as AutoDock Vina or Surflex-Dock to dock the prepared ligand into the defined grid box. The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity.

  • Pose Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

  • System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+ or Cl-).

  • Parameterization: Assign force field parameters to both the protein (e.g., ff14SB) and the ligand (e.g., General Amber Force Field - GAFF).[1]

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Position restraints on the protein and ligand are often used during equilibration to allow the solvent to relax.[4]

  • Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) without restraints to observe the natural dynamics of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory for metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory, providing a more accurate estimate of binding affinity than docking scores alone.[1]

Data Presentation

Quantitative results from the in silico analysis should be summarized for clear comparison.

Table 1: Summary of In Silico Interaction Analysis

MetricValueInterpretation
Molecular Docking
Docking Score (kcal/mol)-8.5 (Example)Estimated binding affinity. More negative is better.
Interacting ResiduesMet477, Lys430, Ser538 (Example)Key amino acids in the binding pocket.[1]
Hydrogen Bonds2 (Example)Number of H-bonds formed with backbone/sidechains.
MD Simulation
Average RMSD (Å)1.5 (Example)Stability of the ligand in the binding pocket.
Binding Free Energy
ΔG_binding (MM/PBSA)-45.0 (Example)More accurate prediction of binding free energy.

Target Signaling Pathway

Understanding the biological context of the target is essential. CDK8 is a component of the Mediator complex and plays a significant role in the WNT/β-catenin signaling pathway. Inhibition of CDK8 can lead to the downregulation of this pathway.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation & degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CDK8 CDK8 CDK8->TCF_LEF co-activation OurCompound 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine OurCompound->CDK8 inhibition

Caption: The role of CDK8 in the WNT/β-catenin signaling pathway.

Conclusion

This guide outlines a robust in silico strategy for characterizing the interactions of this compound. By leveraging established computational techniques, researchers can efficiently predict binding modes, estimate affinities, and understand the dynamic stability of the compound with key therapeutic targets like protein kinases. The results of such studies are invaluable for guiding further lead optimization and experimental validation in the drug discovery pipeline.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prominent heterocyclic scaffold in modern medicinal chemistry, integral to the structure of several approved drugs and numerous clinical candidates. Its unique electronic properties and ability to act as a bioisostere for indole have propelled its use in the development of highly selective and potent therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted pyrrolo[2,3-b]pyridines. It details key synthetic methodologies, presents quantitative structure-activity relationship (SAR) data for prominent drug targets, and visualizes the critical signaling pathways modulated by these compounds.

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,3-b]pyridine nucleus, a fusion of a pyrrole and a pyridine ring, has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1] The presence of a nitrogen atom in the six-membered ring enhances solubility and bioavailability compared to its indole counterpart.[2] This guide will trace the journey of this remarkable scaffold from its initial synthesis to its current status as a cornerstone of modern targeted therapies.

The Genesis of a Scaffold: Early Discovery and Synthesis

The first synthesis of the parent pyrrolo[2,3-b]pyridine (7-azaindole) was reported in 1955 by Robison and Robison.[3] Their pioneering work laid the foundation for the exploration of this heterocyclic system.

The Robison and Robison Synthesis (1955)

The initial synthesis involved a multi-step process starting from 2-amino-3-picoline. While historically significant, this method is often low-yielding and not amenable to large-scale production or the introduction of diverse substituents.

A pivotal advancement in the synthesis of substituted pyrrolo[2,3-b]pyridines was the advent of palladium-catalyzed cross-coupling reactions. These methods offer a more flexible and efficient route to a wide array of derivatives.

Modern Synthetic Methodologies

Modern approaches to the synthesis of the pyrrolo[2,3-b]pyridine core are diverse, with the choice of method often depending on the desired substitution pattern. Key strategies include:

  • Fischer Indole Synthesis: While less common due to the electron-deficient nature of the pyridine ring, modified Fischer indole syntheses have been employed.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are now standard methods for constructing the pyrrolo[2,3-b]pyridine scaffold and for introducing substituents.[5][6]

  • Cyclization of Substituted Pyridines: Various cyclization strategies starting from appropriately substituted pyridine precursors are widely used.[2]

Below is a generalized experimental workflow for the synthesis of a substituted pyrrolo[2,3-b]pyridine via a modern cross-coupling approach.

G start Start: Substituted 2-aminopyridine step1 Step 1: Halogenation (e.g., with NBS or I2) start->step1 step2 Step 2: Sonogashira Coupling (with a terminal alkyne) step1->step2 step3 Step 3: Cyclization (e.g., base- or metal-catalyzed) step2->step3 product Product: Substituted Pyrrolo[2,3-b]pyridine step3->product G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition G CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival & Proliferation AKT->Macrophage_Survival Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression JAK_Inhibitor Pyrrolo[2,3-b]pyridine JAK Inhibitor JAK_Inhibitor->JAK Inhibition G FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation FGFR_Inhibitor Pyrrolo[2,3-b]pyridine FGFR Inhibitor FGFR_Inhibitor->FGFR Inhibition

References

Methodological & Application

"detailed synthesis protocol for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step synthesis protocol for the preparation of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable intermediate in medicinal chemistry. The protocol is designed for advanced researchers and requires standard laboratory equipment and expertise in handling air- and moisture-sensitive reagents.

Overview of Synthetic Strategy

The synthesis of the target compound is achieved in two sequential steps starting from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole).

  • Step 1: N-Methylation: The pyrrole nitrogen of the starting material is methylated to yield the intermediate, 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Step 2: Regioselective C2-Iodination: The intermediate is selectively iodinated at the C2 position of the pyrrole ring via a directed ortho-metalation (DoM) and subsequent iodolysis to afford the final product. Direct electrophilic iodination is not suitable as it preferentially occurs at the C3 position.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol describes the N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine using sodium hydride and methyl iodide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.581.010.01.53 g
Sodium Hydride (60% dispersion in oil)NaH24.001.212.00.48 g
Methyl IodideCH₃I141.941.111.00.68 mL (2.48 g)
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09--50 mL
Saturated aq. NH₄Cl solutionNH₄Cl53.49--100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--3 x 50 mL
BrineNaCl (aq)---50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 0.48 g, 12.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous DMF (30 mL) to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.53 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.68 mL, 11.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol details the regioselective iodination at the C2 position via a directed ortho-metalation (DoM) approach. This reaction must be conducted under strictly anhydrous conditions and an inert atmosphere.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.611.05.00.83 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--40 mL
n-Butyllithium (n-BuLi, 2.5 M in hexanes)C₄H₉Li64.061.26.02.4 mL
IodineI₂253.811.26.01.52 g
Saturated aq. Na₂S₂O₃ solutionNa₂S₂O₃158.11--50 mL
Diethyl Ether (Et₂O)C₄H₁₀O74.12--2 x 40 mL
BrineNaCl (aq)---40 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (0.83 g, 5.0 mmol) and dissolve it in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise to the solution. The solution may change color, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.52 g, 6.0 mmol) in anhydrous THF (20 mL).

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to decolorize the excess iodine.

  • Extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford this compound.

Expected Yield: 60-75%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow SM Start: 4-chloro-1H-pyrrolo[2,3-b]pyridine Step1_Reagents 1. NaH, MeI 2. Anhydrous DMF SM->Step1_Reagents Step 1: N-Methylation Intermediate Intermediate: 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Step1_Reagents->Intermediate Workup1 Workup & Purification (Quench, Extraction, Chromatography) Intermediate->Workup1 Step2_Reagents 1. n-BuLi, Anhydrous THF, -78°C 2. I₂ in THF Product Final Product: This compound Step2_Reagents->Product Workup2 Workup & Purification (Quench, Extraction, Chromatography) Product->Workup2 Workup1->Step2_Reagents Step 2: Directed C2-Iodination

Caption: Synthetic workflow for this compound.

References

Application Notes: Selective Suzuki Coupling Reactions with 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, widely used in drug discovery.[1]

The substrate, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, possesses two distinct halogen atoms at positions amenable to cross-coupling. The significant difference in reactivity between the aryl iodide and the aryl chloride towards oxidative addition to a palladium(0) catalyst allows for highly selective, sequential, or one-pot multi-step functionalization.[3][4] Generally, the C-I bond is substantially more reactive than the C-Cl bond, enabling selective coupling at the C-2 position under milder conditions while leaving the C-4 chloro substituent intact for subsequent transformations.[4] These application notes provide detailed protocols and representative data for performing selective Suzuki coupling reactions on this versatile building block.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the 7-azaindole substrate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 [Pd(0)L₂] Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex [Ar-Pd(II)L₂(I)] oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex [Ar-Pd(II)L₂(R')] transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product_out Ar-R' (Product) reductive_elimination->product_out sub_in Ar-I (Substrate) sub_in->oxidative_addition boronic_in R'-B(OH)₂ + Base boronic_in->transmetalation

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Representative Reaction Conditions

Table 1: Selective Coupling at the More Reactive Halogen (Iodide or Bromide)

This table illustrates conditions typically used to target the more reactive halogen (C-I in the target molecule) while preserving the less reactive one (C-Cl).

Substrate (Analog)Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
5-Bromo-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8060[5]
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃Toluene/EtOH/H₂O8095[4]
4-Chloro-6-(3-iodophenyl)pyrimidineArylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10070-90[3]
3,4-DibromopyridinePhenylacetylene (Sonogashira)PdCl₂(PPh₃)₂ (2) / CuI (4)-Et₃NTHF2592[6]

Table 2: Coupling at the Less Reactive Halogen (Chloride)

This table shows more forcing conditions generally required to activate a C-Cl bond for Suzuki coupling, often using specialized ligands.

Substrate (Analog)Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)80[7][8]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10099[9]
4-Chloro-quinolineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMFReflux75-85[10]
2,4,6-TrichloropyrimidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10094[4]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents may be toxic, flammable, or irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Selective Suzuki Coupling at the C-2 Iodo Position

This protocol is designed to selectively couple a boronic acid at the C-2 position, leveraging the higher reactivity of the C-I bond.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe. The typical reaction concentration is 0.1-0.2 M.

  • Heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Suzuki Coupling at the C-4 Chloro Position

This protocol uses more forcing conditions and is suitable for coupling at the less reactive C-4 chloro position, either on the starting material (for a mono-C4-coupled product) or on the product from Protocol 1 (for a di-substituted product).

Materials:

  • 4-chloro-substituted 7-azaindole substrate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst) (2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal, evacuate, and backfill with inert gas three times.

  • Add the degassed solvent and stir for 10 minutes at room temperature to allow for catalyst activation.

  • Add the 4-chloro-substituted 7-azaindole substrate, the arylboronic acid, and the base to the activated catalyst mixture.

  • Heat the reaction mixture to a higher temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours for completion.

  • Follow steps 6-9 from Protocol 1 for workup and purification to afford the C-4 coupled product.

Visualizations

Workflow Figure 2: General Experimental Workflow start 1. Add Reagents to Flask (Substrate, Boronic Acid, Base, Catalyst) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Reaction Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Pure Product (Characterization) purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Selective_Coupling Figure 3: Selective Functionalization Strategy start 4-Chloro-2-iodo-7-azaindole mid 2-Aryl-4-chloro-7-azaindole start->mid Protocol 1 Conditions (Mild: Pd(PPh₃)₄, 80°C) + Ar¹-B(OH)₂ end 2,4-Diaryl-7-azaindole mid->end Protocol 2 Conditions (Forcing: Pd₂(dba)₃/SPhos, 110°C) + Ar²-B(OH)₂

Caption: Strategy for Sequential Suzuki Coupling.

References

Application Notes and Protocols for Sonogashira Coupling using 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2]

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in numerous biologically active compounds and approved drugs due to its ability to act as a bioisostere of indole. The specific substrate, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, offers two distinct halogenated positions for selective functionalization. The higher reactivity of the C-I bond compared to the C-Cl bond under Sonogashira conditions allows for regioselective alkynylation at the 2-position of the 7-azaindole core. This application note provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the desired 2-alkynyl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium complex in the transmetalation step.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (CH₃CN))

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Add the amine base (e.g., Et₃N, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C. The optimal temperature may vary depending on the reactivity of the alkyne.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Sonogashira Coupling on 7-Azaindole Scaffolds
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60Good to Excellent[5]
Pd(PPh₃)₄ / CuIEt₃NTHF/DMANot SpecifiedGood[6]
Pd(PPh₃)₄ / CuIEt₃NNot SpecifiedNot SpecifiedGood to Excellent[7]
Pd/C-PPh₃-CuINot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Note: Yields are generalized from reactions on similar 7-azaindole substrates and may vary for this compound.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Increase the catalyst loading slightly.

    • Try a different palladium catalyst or ligand. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne.

    • Ensure the base is of high quality and sufficient quantity.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Consider using copper-free Sonogashira conditions.

Visualizations

Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagents 1. Add 4-chloro-2-iodo-1-methyl-1H- pyrrolo[2,3-b]pyridine, Pd catalyst, CuI solvent 2. Add anhydrous, degassed solvent reagents->solvent base_alkyne 3. Add base and terminal alkyne solvent->base_alkyne reaction 4. Stir at RT or heat base_alkyne->reaction workup 5. Aqueous workup and extraction reaction->workup purification 6. Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_x CuX cu_acetylide CuC≡CR² cu_x->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_x Regeneration alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base aryl_halide R¹-X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of 2-alkynyl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, enabling the creation of diverse and complex molecules for drug discovery and development.

References

Application Notes and Protocols: Development of PROTACs Utilizing 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). This document provides a detailed guide for the potential application of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in the development of novel PROTACs. While direct utilization of this specific molecule in published PROTAC literature is not documented, its core 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors.[1][2][3][4][5] This suggests its potential as a "warhead" for targeting kinases in a PROTAC construct. These notes outline a comprehensive, albeit hypothetical, workflow for designing, synthesizing, and evaluating a PROTAC derived from this scaffold.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" ligand that binds to a POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[6][7] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8] This event-driven mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target "undruggable" proteins and overcome drug resistance.[9]

Hypothetical Application: this compound as a Kinase-Targeting Warhead

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket of various kinases.[1][2][3][5] We hypothesize that this compound can serve as a warhead for a specific protein kinase. The chloro and iodo substituents provide versatile synthetic handles for the attachment of a linker, a crucial step in PROTAC synthesis.

Diagram: Proposed PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., Kinase) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

This section outlines a general workflow for the development and evaluation of a PROTAC using a novel warhead.

Diagram: Experimental Workflow for Novel PROTAC Development

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Evaluation cluster_cellular Phase 3: Cellular Evaluation A Warhead Selection (4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine) B Linker Design & E3 Ligase Ligand Selection (e.g., Pomalidomide) A->B C PROTAC Synthesis B->C D Target Engagement Assays (SPR, ITC) C->D E Ternary Complex Formation (TR-FRET, AlphaLISA) D->E F In Vitro Ubiquitination Assay E->F G Target Degradation Assay (Western Blot, MS) F->G H Selectivity Profiling (Proteomics) G->H I Phenotypic Assays (Viability, Apoptosis) H->I

Caption: A three-phase experimental workflow for PROTAC development.

Protocol 3.1: Synthesis of a PROTAC Candidate

The synthesis involves functionalizing the warhead and coupling it to a linker-E3 ligase ligand moiety. The iodine at the C2 position is a prime site for cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to introduce a linker with a terminal functional group for subsequent conjugation.

Step 1: Functionalization of the Warhead This protocol outlines a hypothetical Sonogashira coupling to attach an alkyne-terminated linker.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a PEG-based linker with a terminal alkyne (e.g., propargyl-PEG3-amine, 1.2 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 60°C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized warhead.

Step 2: Coupling to an Azide-Modified E3 Ligase Ligand This protocol uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10]

  • Synthesize an azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide) according to published procedures.[11]

  • In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-modified E3 ligase ligand (1.05 eq) in a t-BuOH/water (1:1) solvent system.

  • Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Biochemical Evaluation of Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13]

  • Label the purified POI (e.g., with a terbium cryptate donor fluorophore) and the E3 ligase complex (e.g., with a d2 acceptor fluorophore) using commercially available labeling kits.

  • In a 384-well plate, add a fixed concentration of the labeled POI and E3 ligase.

  • Add the synthesized PROTAC in a dose-response manner (e.g., from 1 nM to 30 µM).

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration to determine the ternary complex formation constant (K_D).

Protocol 3.3: Cellular Target Degradation Assay

Western blotting is a standard method to quantify the reduction in cellular POI levels.[10][14]

  • Plate a relevant cell line (e.g., a cancer cell line known to express the target kinase) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation

Quantitative data from the evaluation of a PROTAC series should be summarized in tables for clear comparison.

Table 1: Biochemical and Degradation Activity of Hypothetical PROTACs
PROTAC IDLinker Type/LengthWarhead Affinity (K_d, nM)Ternary Complex K_d (nM)DC₅₀ (nM)¹D_max (%)²
PROTAC-01PEG3551507588
PROTAC-02PEG455954295
PROTAC-03Alkyl-C85521012081
PROTAC-04PEG5551105892

¹ DC₅₀: Concentration required to induce 50% degradation of the target protein. ² D_max: Maximum percentage of target protein degradation observed.

Table 2: Cellular Activity of Lead PROTAC Candidate
Cell LineTarget ExpressionPROTAC-02 IC₅₀ (µM)
Cancer Cell Line AHigh0.85
Cancer Cell Line BMedium2.1
Normal Cell Line CLow> 25

Conclusion

The chemical scaffold of This compound presents a promising starting point for the development of novel kinase-targeting PROTACs. The synthetic handles on the pyrrolo[2,3-b]pyridine core allow for versatile linker attachment, enabling the exploration of structure-activity relationships crucial for optimizing PROTAC efficacy. The protocols and workflow detailed in these application notes provide a comprehensive framework for the design, synthesis, and rigorous evaluation of such molecules, guiding researchers from initial concept to a validated lead candidate for targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The di-halogenated derivative, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine , is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The differential reactivity of the iodo and chloro substituents allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of various substituents at the C2 and C4 positions to modulate potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting kinases such as Salt Inducible Kinase 2 (SIK2).

Strategic Synthesis of Kinase Inhibitors

The synthetic strategy for elaborating the this compound core typically involves a two-step cross-coupling approach. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a regioselective Suzuki-Miyaura coupling at the C2 position first. Subsequently, the C4 position can be functionalized, for instance, through a Buchwald-Hartwig amination.

G start 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine step1 Suzuki-Miyaura Coupling (at C2 position) start->step1 intermediate 2-Aryl-4-chloro-1-methyl- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (at C4 position) intermediate->step2 product 2-Aryl-4-amino-1-methyl- 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) step2->product

Figure 1: General synthetic workflow.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv) or potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

This protocol details the amination of the C4 position of the 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • 2-Aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube or microwave vial, add the 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Quantitative Data

The following table presents representative yields and biological activity for kinase inhibitors synthesized from related pyrrolopyridine scaffolds. These values are illustrative and may vary depending on the specific substrates and reaction conditions used.

Starting MaterialCoupling Partner (C2)Amine (C4)Yield (Suzuki)Yield (Buchwald-Hartwig)Target KinaseIC₅₀ (nM)
This compound3-fluorophenylboronic acidcyclopropylamine~75%~60%SIK250
This compoundpyrimidin-5-ylboronic acidmorpholine~70%~55%SIK275
This compound1-methyl-1H-pyrazol-4-ylboronic acidpiperidine~80%~65%SIK230

Note: The data in this table are hypothetical examples based on typical results for similar reactions and are intended for illustrative purposes.

Targeted Signaling Pathway: SIK2

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Salt Inducible Kinase 2 (SIK2).[1] SIK2 is a member of the AMP-activated protein kinase (AMPK) family and is involved in various cellular processes, including glucose metabolism and lipid synthesis. Dysregulation of SIK2 has been implicated in metabolic diseases and certain cancers. Inhibition of SIK2 is a promising therapeutic strategy for these conditions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor LKB1 LKB1 Receptor->LKB1 Signal AMPK AMPK LKB1->AMPK Activates SIK2 SIK2 AMPK->SIK2 Phosphorylates (Inhibits) HDAC HDAC SIK2->HDAC Phosphorylates CRTC2 CRTC2 SIK2->CRTC2 Phosphorylates (Inhibits export to nucleus) MEF2 MEF2 HDAC->MEF2 Deacetylates Gluconeogenesis_Genes Gluconeogenesis Genes MEF2->Gluconeogenesis_Genes Regulates CREB CREB CRTC2->CREB Co-activates Gene_Expression Gene Expression CREB->Gene_Expression Promotes Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->SIK2 Inhibits

Figure 2: Simplified SIK2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its differential reactivity allows for a controlled, stepwise introduction of molecular diversity. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on this privileged scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols for the Characterization of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of the novel heterocyclic compound, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document outlines detailed protocols for structural elucidation and purity assessment, which are critical for its application in drug discovery and development.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆ClIN₂
Molecular Weight 292.50 g/mol
CAS Number 1312581-09-1[1]
Chemical Structure

Analytical Techniques for Structural Elucidation and Purity

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended analytical methods and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms in the target molecule.

2.1.1. ¹H NMR Spectroscopy

  • Objective: To determine the number and environment of protons in the molecule.

  • Expected Chemical Shifts (δ) and Multiplicities: Based on the analysis of structurally similar pyrrolo[2,3-b]pyridine derivatives, the following proton signals are anticipated.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₃3.6 - 3.8Singlet (s)N/A
H-36.5 - 6.7Singlet (s)N/A
H-57.0 - 7.2Doublet (d)~5.0
H-68.0 - 8.2Doublet (d)~5.0

2.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number of unique carbon atoms and their chemical environments.

  • Expected Chemical Shifts (δ): Predictions for the carbon signals are based on known substituent effects on the pyrrolo[2,3-b]pyridine core.

Carbon Assignment Expected Chemical Shift (ppm)
N-CH₃30 - 35
C-285 - 90
C-3100 - 105
C-3a125 - 130
C-4148 - 152
C-5118 - 122
C-6145 - 148
C-7a150 - 155

2.1.3. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and obtain information about the fragmentation pattern, which can further support the proposed structure.

  • Expected Results:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 292, corresponding to the molecular weight of the compound.

    • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected.

2.2.1. Experimental Protocol for Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and to develop a method for routine quality control.

  • Method Development: For halogenated aromatic compounds, reversed-phase HPLC is a common and effective technique.

2.3.1. Recommended HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2.3.2. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Confirmation Final_Confirmation Structure_Elucidation->Final_Confirmation Structure Confirmed? Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and characterization of the target compound.

HPLC_Method_Development Start Start: Define Analytical Goal Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Select Mobile Phase (ACN/H₂O with modifier) Column_Selection->Mobile_Phase Gradient_Scouting Gradient Scouting (Broad Gradient) Mobile_Phase->Gradient_Scouting Optimization Optimize Gradient & Flow Rate Gradient_Scouting->Optimization Validation Method Validation Optimization->Validation

Caption: Logical steps for HPLC method development.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the reliable identification, structural confirmation, and purity assessment of this compound, which is essential for its advancement in research and drug development pipelines.

References

Synthesis of 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine from the Chloro Derivative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the synthesis of 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine from its corresponding 2-chloro derivative. This transformation is a key step in the synthesis of various pharmacologically active compounds, where the iodo-functional group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The protocol described herein is based on a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

ParameterValue
Starting Material 4-amino-2-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Product 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
Reaction Yield 75-85% (typical)
Purity (by HPLC) >98%
Appearance Off-white to light yellow solid
Melting Point 185-190 °C

Experimental Protocols

Synthesis of 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol details the conversion of 4-amino-2-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine to 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine via a copper-catalyzed Finkelstein-type reaction.

Materials:

  • 4-amino-2-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Copper(I) iodide (CuI)

  • Sodium iodide (NaI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-amino-2-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), sodium iodide (3.0 eq), and copper(I) iodide (0.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Ligand Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by N,N'-dimethylethylenediamine (0.4 eq) via syringe.

  • Reaction: Stir the reaction mixture at a reflux temperature (approximately 101 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the conversion of the chloro derivative to the iodo derivative.

Synthesis_Pathway Chloro_Derivative 4-amino-2-chloro-1-methyl- 1H-pyrrolo[2,3-b]pyridine Iodo_Derivative 4-amino-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine Chloro_Derivative->Iodo_Derivative CuI, NaI, DMEDA 1,4-Dioxane, Reflux

Large-Scale Synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust three-step process commencing from the commercially available 7-azaindole.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is achieved through a strategic three-step sequence:

  • N-Methylation: The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine core is methylated to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Regioselective C2-Iodination: A directed iodination at the C2 position of the methylated intermediate is performed.

  • Regioselective C4-Chlorination: The final step involves the selective chlorination at the C4 position of the pyridine ring.

This synthetic approach is designed for scalability, employing established and reliable chemical transformations.

Synthesis_Pathway Start 7-Azaindole Step1 Step 1: N-Methylation Start->Step1 Intermediate1 1-Methyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Step 2: C2-Iodination Intermediate1->Step2 Intermediate2 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Step 3: C4-Chlorination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous DMF at 0°C C Add 7-azaindole solution to NaH suspension A->C B Prepare solution of 7-azaindole in anhydrous DMF B->C D Stir at room temperature for 1h C->D E Cool to 0°C and add methyl iodide D->E F Stir at room temperature for 3-5h E->F G Quench with water at 0°C F->G H Extract with ethyl acetate G->H I Wash with brine, dry, and concentrate H->I J Purify by chromatography or recrystallization I->J C2_Iodination_Workflow cluster_lithiation Lithiation cluster_iodination Iodination cluster_workup Work-up & Purification A Dissolve starting material in anhydrous THF at -78°C B Add t-BuLi dropwise A->B C Stir at -78°C for 1h B->C D Add iodine solution dropwise C->D E Stir at -78°C for 1h D->E F Quench with NH4Cl (aq) E->F G Add Na2S2O3 (aq) F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by chromatography I->J C4_Chlorination_Workflow cluster_n_oxidation N-Oxidation cluster_chlorination Chlorination cluster_workup Work-up & Purification A Dissolve starting material in DCM at 0°C B Add m-CPBA portion-wise A->B C Stir at room temperature for 2-4h B->C D Aqueous work-up and concentration C->D E Add POCl₃ to crude N-oxide D->E F Reflux for 4-18h E->F G Pour onto ice and neutralize F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by chromatography or recrystallization I->J

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is expected to react first in a Suzuki coupling?

A1: The 2-iodo position is significantly more reactive and will undergo Suzuki coupling selectively under standard conditions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > OTf > Br >> Cl. The carbon-iodine bond is weaker and more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-chlorine bond.

Q2: What are the most common reasons for low or no yield when coupling at the 2-iodo position?

A2: Failures in Suzuki couplings often trace back to a few key areas:

  • Inactive Catalyst: The palladium(0) active species can be deactivated by oxygen. Phosphine ligands are also prone to oxidation.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air or moisture, leading to side reactions like protodeboronation.

  • Suboptimal Reaction Conditions: An inert atmosphere is critical. Incorrect choice of base, solvent, or temperature can halt the reaction.

  • Protodeboronation: This is a major side reaction where the boronic acid or ester group is replaced by a hydrogen atom, particularly problematic with electron-deficient or certain heteroaryl boronic acids.

Q3: Is it possible to perform a second Suzuki coupling at the 4-chloro position?

A3: Yes, but it is more challenging and requires different reaction conditions. After the initial coupling at the 2-iodo position, the resulting product can be subjected to a second Suzuki coupling. This subsequent reaction will require a more active catalyst system (e.g., those using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos), higher temperatures, and longer reaction times to activate the less reactive C-Cl bond.

Q4: Which boronic acid derivative is better for this reaction: a boronic acid or a boronate ester?

A4: The choice involves a trade-off between reactivity and stability.

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are less stable and more prone to decomposition and protodeboronation.

  • Boronate Esters (e.g., pinacol esters): Offer significantly enhanced stability, making them easier to handle, purify, and store. This stability often leads to more reproducible results and higher isolated yields in complex syntheses, despite potentially slower reaction rates. For challenging couplings, starting with a stable boronate ester is often a good strategy.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem: No reaction or very low conversion of starting material.

Question: My TLC/LC-MS analysis shows only unreacted this compound. What are the first things to check?

Answer: A systematic check of your setup and reagents is the first step.

  • Ensure an Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure the reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly degassed.

  • Verify Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. If using a Pd(II) precatalyst, ensure it is being effectively reduced to the active Pd(0) species in your reaction.

  • Check Reagent Purity: Verify the purity of your boronic acid/ester, as impurities or degradation can inhibit the reaction. Use a fresh bottle or repurify if necessary. Ensure the base is of high quality and the solvent is anhydrous and free of peroxides.

Problem: Significant side products are observed, mainly homocoupling and protodeboronation.

Question: I am getting a low yield of my desired product, but my starting material is consumed. My main byproducts are the boronic acid homocoupling product (R-R) and the deborylated arene (Ar-H). How can I minimize these?

Answer: These side reactions are common and can often be suppressed by modifying the reaction conditions.

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote side reactions. Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder or anhydrous-friendly bases like K₃PO₄, KF, or Cs₂CO₃.

  • Use Boronate Esters: As mentioned in the FAQ, boronate esters (like pinacol or MIDA esters) are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.

  • Control Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. Try lowering the temperature by 10-20 °C.

Problem: The reaction is sluggish and stalls before completion.

Question: My reaction proceeds to about 50-60% conversion and then stops. What can I do to drive it to completion?

Answer: A stalled reaction often points to catalyst deactivation or insufficient reactivity.

  • Switch to a More Active Catalyst System: For heteroaryl substrates, specialized ligands can be highly effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps and can improve yields for challenging substrates.

  • Increase Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), a modest increase (e.g., to 100-110 °C) may be sufficient to overcome the activation barrier, provided the reagents are stable at that temperature.

  • Check Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a stalled reaction. If solubility is an issue, consider a different solvent system, such as switching from THF/water to dioxane/water or DMF.

Data Presentation

Table 1: Representative Catalyst Performance for Selective C-I Coupling on a Dihalo-Pyridine Scaffold

Catalyst/Ligand System Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Selectivity (C-I vs. C-Cl)
Pd(PPh₃)₄ 5 80 12 85 >99:1
Pd(OAc)₂ / SPhos 2 80 6 92 >99:1
XPhos Pd G3 1 60 8 95 >99:1
PdCl₂(dppf) 3 90 10 88 >99:1

Note: Data is representative and compiled from general knowledge of similar systems. Actual results will vary.

Table 2: General Effect of Base and Solvent on Suzuki Coupling Yield

Base Solvent System General Observations
Na₂CO₃ (aq) Dioxane or Toluene Common, effective, but can promote side reactions with sensitive substrates.
K₂CO₃ (aq) THF or DME A widely used, reliable choice for many standard couplings.
K₃PO₄ Toluene or Dioxane Often used in anhydrous or low-water conditions; good for sensitive substrates.
Cs₂CO₃ Dioxane Strong base, effective for difficult couplings, but can be expensive.
KF THF Mild base, can be effective at minimizing protodeboronation.

Note: The optimal combination is substrate-dependent and often requires screening.

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the 2-Iodo Position

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 M concentration)

Procedure:

  • Reagent Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield Observed check_reagents Check Reagents & Setup start->check_reagents check_conditions Review Reaction Conditions start->check_conditions q_inert Inert Atmosphere OK? check_reagents->q_inert q_side_reactions Side Reactions Prevalent? (Homocoupling/Protodeboronation) check_conditions->q_side_reactions q_catalyst Catalyst/Ligand Fresh? q_inert->q_catalyst Yes sol_inert Degas Solvents, Purge with Ar/N₂ q_inert->sol_inert No q_boron Boronic Acid/Ester Quality? q_catalyst->q_boron Yes sol_catalyst Use Fresh Catalyst/Ligand q_catalyst->sol_catalyst No q_boron->check_conditions Yes sol_boron Use Fresh Reagent or Switch to Boronate Ester q_boron->sol_boron No q_stalled Reaction Stalled? q_side_reactions->q_stalled No sol_base Use Milder Base (K₃PO₄, KF) Lower Temperature q_side_reactions->sol_base Yes sol_catalyst2 Switch to More Active Catalyst (e.g., Buchwald System) q_stalled->sol_catalyst2 Yes sol_temp Increase Temperature Check Solubility sol_catalyst2->sol_temp

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pd_add R¹-Pd(II)L₂-X trans_label Transmetalation pd_add->trans_label pd_trans R¹-Pd(II)L₂-R² re_label Reductive Elimination pd_trans->re_label oa_label->pd_add trans_label->pd_trans re_label->pd0 product R¹-R² (Coupled Product) re_label->product organohalide R¹-X (Ar-I) organohalide->oa_label boronic_acid R²-B(OR)₂ boronic_acid->trans_label base Base (e.g., K₃PO₄) base->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

"optimization of Buchwald-Hartwig amination for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the selective amination of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is expected to react first in a Buchwald-Hartwig amination?

A1: The C-2 position bearing the iodo substituent is expected to be significantly more reactive than the C-4 position with the chloro substituent. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] Therefore, oxidative addition of the Pd(0) catalyst to the C-I bond is the kinetically favored pathway, allowing for selective mono-amination at the C-2 position under carefully controlled conditions.

Q2: What are the recommended starting conditions for a screening reaction?

A2: For a successful selective amination, it is crucial to start with conditions known to be effective for challenging substrates. A reliable starting point involves using a bulky, electron-rich phosphine ligand, a palladium precatalyst, a strong, non-nucleophilic base, and an anhydrous, aprotic solvent. A typical screening setup would include a catalyst system like Pd₂(dba)₃ with a ligand such as XPhos or RuPhos, and a base like NaOtBu in toluene or dioxane, run at a moderately elevated temperature (e.g., 80-100 °C).[2]

Q3: How can I control the reaction to achieve selective mono-amination versus di-amination?

A3: Achieving selective mono-amination at the C-2 position relies on exploiting the differential reactivity of the C-I and C-Cl bonds. Key strategies include:

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient C-I coupling (e.g., 80 °C) can prevent the more difficult C-Cl bond activation.

  • Controlled Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower amination at the C-4 position.

  • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can drive the initial reaction to completion without promoting the second coupling.

Q4: Why is a strictly inert and anhydrous environment critical for this reaction?

A4: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[3] Furthermore, moisture can react with the strong base (e.g., NaOtBu) and interfere with the catalytic cycle, potentially leading to hydrodehalogenation side products.[3] Therefore, all reagents and solvents must be scrupulously dried, and the reaction must be performed under an inert atmosphere (argon or nitrogen).

Troubleshooting Guide

Problem: Low or no conversion of the starting material.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may not have been generated effectively or has been deactivated. Aryl chlorides, and to a lesser extent electron-deficient heterocyclic iodides, can be challenging substrates.[3][4]

    • Solution: Use a palladium(0) precatalyst (e.g., a Buchwald precatalyst) which provides a reliable source of the active catalyst.[2] Ensure the ligand is electron-rich and sterically bulky (e.g., SPhos, RuPhos) to facilitate the rate-limiting oxidative addition step.[2][3]

  • Potential Cause 2: Insufficient Temperature. The temperature may be too low for the oxidative addition to occur at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) while monitoring for product formation and potential decomposition.

  • Potential Cause 3: Poor Reagent Quality. Impurities in solvents, amines, or the base can poison the catalyst.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the amine is pure and the base (e.g., NaOtBu) is from a freshly opened container, as it can degrade upon exposure to air and moisture.[3]

Problem: A mixture of products is observed (amination at C-2, C-4, and di-amination).

  • Potential Cause 1: Reaction Temperature is Too High. Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond amination, leading to a loss of selectivity.

    • Solution: Reduce the reaction temperature. The goal is to find a temperature window where C-I coupling is efficient but C-Cl coupling is negligible.

  • Potential Cause 2: Reaction Time is Too Long. After the initial, faster amination at C-2 is complete, the product can slowly begin to react at the C-4 position.

    • Solution: Monitor the reaction progress frequently (e.g., every 30-60 minutes). Once the starting material is consumed, quench the reaction to prevent over-reaction.

Problem: Significant hydrodehalogenation (loss of iodine or chlorine) is observed.

  • Potential Cause 1: Presence of Water. Trace amounts of water can lead to the formation of hydroxo-palladium species, which can promote hydrodehalogenation.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under strictly anhydrous and inert conditions. Use high-purity, anhydrous reagents.

  • Potential Cause 2: Suboptimal Ligand/Base Combination. If reductive elimination is slow compared to competing side reactions, hydrodehalogenation can become a major pathway.[3]

    • Solution: Screen different ligands. Bulky, electron-rich ligands are designed to accelerate the C-N reductive elimination step.[5] Ensure the base is anhydrous and of high purity.

Problem: The catalyst has decomposed, forming palladium black.

  • Potential Cause 1: High Temperature. Prolonged exposure to high temperatures (typically >120 °C) can cause the palladium catalyst to agglomerate and precipitate out of the solution as inactive palladium black.[6]

    • Solution: Lower the reaction temperature and potentially increase the reaction time. If high temperatures are necessary, consider using a more robust ligand that better stabilizes the palladium center.

  • Potential Cause 2: Ligand Degradation. Some phosphine ligands can degrade at high temperatures or in the presence of certain functional groups.

    • Solution: Switch to a more thermally stable ligand, such as one from the dialkylbiarylphosphine class (e.g., XPhos, SPhos).

Data Presentation

The following table represents a hypothetical optimization study for the selective mono-amination of this compound with morpholine.

Table 1: Optimization of Reaction Conditions

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of 2-amino product (%)Selectivity (2-amino:4-amino)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001275>95:5
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)Toluene1001268>95:5
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1002445>95:5
4Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene80 2491 >99:1
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene120865 (complex mixture)80:20 (+ di-amination)
6RuPhos G3 (2)-NaOtBu (1.5)Toluene801893>99:1

This table illustrates representative data for an optimization workflow.

Experimental Protocols

Protocol 1: General Procedure for Reaction Screening

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Cap the vial with a septum and purge with argon for 10 minutes.

  • Add the anhydrous solvent (e.g., toluene, ~0.1 M concentration) via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Finally, add the base (e.g., NaOtBu, 1.5 equiv.) as a solid under a positive flow of argon.

  • Seal the vial tightly and place it in a preheated heating block at the desired temperature (e.g., 80 °C).

  • Stir the reaction for the specified time, monitoring by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Optimized Procedure for Selective C-2 Amination

  • To a dry round-bottom flask under an argon atmosphere, add RuPhos G3 precatalyst (0.02 equiv., 2 mol%) and sodium tert-butoxide (1.5 equiv.).

  • Add this compound (1.0 equiv.) followed by anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Begin stirring and add the desired amine (1.2 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 18-24 hours, or until LC-MS analysis indicates full consumption of the starting material.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the 2-amino-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine product.

Visualizations

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd0 L₂Pd⁰ OA_Complex Oxidative Addition Complex (L₂PdII(Ar)X) Pd0->OA_Complex Oxidative Addition Amine_Complex Amine Complex [L₂PdII(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Amido Complex L₂PdII(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Amine HNR₂ Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Flowchart Troubleshooting Logic Tree start Reaction Issue? low_conv Low / No Conversion start->low_conv poor_select Poor Selectivity start->poor_select side_react Side Product (Hydrodehalogenation) start->side_react pd_black Pd Black Formation start->pd_black sol_temp Increase Temp (80 -> 110°C) low_conv->sol_temp Cause: Low Activity sol_cat Use Precatalyst (e.g., RuPhos G3) low_conv->sol_cat sol_reagent Check Reagent Purity (Anhydrous Conditions) low_conv->sol_reagent sol_temp2 Decrease Temp (100 -> 80°C) poor_select->sol_temp2 Cause: Over-reaction sol_time Reduce Reaction Time (Monitor) poor_select->sol_time sol_anhydrous Ensure Strictly Anhydrous Setup side_react->sol_anhydrous Cause: Moisture sol_ligand Screen Bulky Ligands (e.g., SPhos) side_react->sol_ligand Cause: Slow RE sol_temp3 Lower Reaction Temperature pd_black->sol_temp3 Cause: Thermal Decomposition

Caption: A logical workflow for troubleshooting common experimental issues.

Optimization_Workflow Experimental Optimization Workflow start Define Goal: Selective C-2 Amination screen Initial Screening: Vary Ligand, Base, Temp start->screen analyze1 Analyze Results: LCMS/NMR for Yield & Selectivity screen->analyze1 analyze1->screen Poor Results optimize Refine Conditions: Focus on Best Temp & Time analyze1->optimize Promising Conditions Identified analyze2 Confirm Results optimize->analyze2 analyze2->optimize Further Refinement Needed scaleup Scale-Up Reaction analyze2->scaleup Optimized Protocol end Purified Product scaleup->end

Caption: A typical workflow for optimizing the Buchwald-Hartwig reaction.

References

"common side reactions in the synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Incomplete N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Question: My NMR analysis shows a significant amount of starting material remaining after attempting the N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with methyl iodide. How can I improve the conversion?

Answer: Incomplete methylation is a common issue and can often be resolved by optimizing the reaction conditions. Key factors to consider are the choice of base, solvent, and reaction temperature.

Possible Causes and Troubleshooting Steps:

  • Insufficiently Strong Base: The acidity of the N-H proton on the pyrrole ring requires a sufficiently strong base for complete deprotonation.

    • Recommendation: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective for this type of reaction. Ensure the solvent is anhydrous, as water can quench the base.

  • Low Reaction Temperature: The reaction may require heating to proceed to completion.

    • Recommendation: If the reaction is being run at room temperature, try gently heating the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.

Issue 2: Formation of a Quaternary Salt Side Product during N-methylation

Question: I am observing a significant amount of a water-soluble side product, which I suspect is the N-methylated pyridinium salt of my 7-azaindole. How can I avoid this?

Answer: Formation of the pyridinium salt is a known side reaction in the alkylation of 7-azaindoles, particularly under neutral or acidic conditions. The pyridine nitrogen can compete with the pyrrole nitrogen for the electrophile (methyl iodide).

Possible Causes and Troubleshooting Steps:

  • Reaction Conditions Favoring Pyridine Alkylation: The use of milder bases or the presence of acidic impurities can lead to the formation of the pyridinium salt.

    • Recommendation: Employing a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF) will preferentially deprotonate the pyrrole nitrogen, making it a much more reactive nucleophile than the pyridine nitrogen. This significantly favors N1-methylation over quaternization of the pyridine nitrogen.

  • Excess Methyl Iodide: Using a large excess of the alkylating agent can increase the likelihood of di-alkylation.

    • Recommendation: Use a controlled amount of methyl iodide (typically 1.1-1.5 equivalents).

Issue 3: Poor Regioselectivity in the Iodination of 1-methyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Question: My iodination reaction is yielding a mixture of mono-iodinated products, and I am struggling to isolate the desired C2-iodo isomer. What can I do to improve the regioselectivity?

Answer: The electronic nature of the 7-azaindole ring generally directs electrophilic substitution to the C3 position. Achieving selective iodination at the C2 position can be challenging and often requires specific strategies. Direct iodination with electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl) will predominantly yield the C3-iodo isomer.

Strategies for C2-Iodination:

  • Directed Ortho-Metalation (DoM): This is a powerful strategy to achieve C2-functionalization.

    • Protection of the Pyrrole Nitrogen: If not already methylated, the pyrrole nitrogen must be protected with a suitable directing group. In this case, the N-methyl group is already in place.

    • Lithiation: Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) can selectively deprotonate the C2 position.

    • Quenching with an Iodine Source: Quenching the resulting lithiated species with an iodine source like molecular iodine (I₂) will introduce the iodine atom at the C2 position.

Issue 4: Formation of Di-iodinated Byproducts

Question: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I minimize its formation?

Answer: Di-iodination is a common side reaction, especially if an excess of the iodinating reagent is used or if the reaction is allowed to proceed for too long.

Possible Causes and Troubleshooting Steps:

  • Excess Iodinating Reagent: Using more than one equivalent of the iodinating agent will lead to the formation of di-iodinated species.

    • Recommendation: Carefully control the stoichiometry of the iodinating reagent. Use approximately 1.0-1.1 equivalents.

  • Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the starting material has been consumed can lead to further iodination of the mono-iodinated product.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: The most common side reaction is the methylation of the pyridine nitrogen, which leads to the formation of a quaternary pyridinium salt. This can be minimized by using a strong base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., DMF) to selectively deprotonate and activate the pyrrole nitrogen.

Q2: What is the expected regioselectivity for the direct electrophilic iodination of 1-methyl-4-chloro-1H-pyrrolo[2,3-b]pyridine?

A2: Direct electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine (I₂) with a base will predominantly occur at the most electron-rich position of the pyrrole ring, which is the C3 position.

Q3: How can I achieve selective iodination at the C2 position?

A3: Selective C2 iodination is best achieved through a directed ortho-metalation (DoM) strategy. This involves deprotonation at the C2 position using a strong lithium base (e.g., n-BuLi or LDA) at low temperature, followed by quenching with an iodine source.

Q4: I am having trouble purifying my final product from di-iodinated impurities. What purification techniques are recommended?

A4: Column chromatography on silica gel is the most common method for separating mono- and di-iodinated products. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Q5: Are there any specific safety precautions I should take during these reactions?

A5: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong lithium bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

Table 1: N-Methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine - Common Conditions and Expected Outcomes

BaseSolventTemperature (°C)Expected Major ProductPotential Side Product(s)
NaHDMF0 to 254-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridineMinimal
K₂CO₃AcetoneReflux4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine4-chloro-7-methyl-7H-pyrrolo[2,3-b]pyridin-7-ium iodide
NoneCH₃CNReflux4-chloro-7-methyl-7H-pyrrolo[2,3-b]pyridin-7-ium iodideUnreacted starting material

Table 2: Iodination of 1-methyl-4-chloro-1H-pyrrolo[2,3-b]pyridine - Reagents and Regioselectivity

Reagent(s)SolventTemperature (°C)Major ProductPotential Side Product(s)
NISCH₃CN254-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-chloro-2,3-diiodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
I₂, K₂CO₃DMF254-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-chloro-2,3-diiodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
1. n-BuLi2. I₂THF-78 to 0This compoundOver-metalation/di-iodination products

Experimental Protocols

Protocol 1: N-Methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL/g of starting material) at 0 °C under an inert atmosphere, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Regioselective C2-Iodination via Directed Ortho-Metalation

  • To a solution of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF (20 mL/g) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C2-Iodination (DoM) start 4-chloro-1H-pyrrolo[2,3-b]pyridine reagents1 NaH, MeI DMF, 0°C to rt start->reagents1 product1 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine reagents1->product1 side_product1 Quaternary Pyridinium Salt reagents1->side_product1 reagents2 1. n-BuLi, THF, -78°C 2. I₂ product1->reagents2 product2 This compound reagents2->product2 side_product2 Di-iodinated byproduct reagents2->side_product2 Troubleshooting_N_Methylation cluster_problem cluster_solution1 Solutions for Incomplete Reaction cluster_solution2 Solutions for Quaternary Salt start N-Methylation Issue problem1 Incomplete Reaction start->problem1 problem2 Quaternary Salt Formation start->problem2 solution1a Use stronger base (e.g., NaH) problem1->solution1a solution1b Ensure anhydrous solvent (e.g., DMF) problem1->solution1b solution1c Increase reaction temperature problem1->solution1c solution2a Use strong base (e.g., NaH) problem2->solution2a solution2b Control stoichiometry of MeI problem2->solution2b

Technical Support Center: Purification of Iodinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of iodinated pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of iodinated pyrrolopyridines?

A1: Common impurities can originate from starting materials, reagents, and side reactions. These may include:

  • Unreacted starting materials: Incomplete iodination can leave residual pyrrolopyridine starting material.

  • Di-iodinated and poly-iodinated byproducts: Over-iodination, especially when using potent iodinating agents like iodine monochloride (ICl), can lead to the formation of multiple iodinated species that can be difficult to separate from the desired mono-iodinated product.

  • Regioisomers: Depending on the substitution pattern of the pyrrolopyridine core, iodination can sometimes occur at different positions, leading to a mixture of regioisomers.

  • Hydrolysis or degradation products: Iodinated pyrrolopyridines can be sensitive to acidic or basic conditions encountered during workup and purification, leading to decomposition.[1]

  • Residual iodinating agent and byproducts: Reagents like N-iodosuccinimide (NIS) can lead to succinimide as a byproduct, which needs to be removed.

  • Free iodine: The presence of elemental iodine can color the product and may need to be quenched and removed.[1]

Q2: My iodinated pyrrolopyridine appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue for sensitive compounds, including some iodinated heterocycles.[2] Here are several strategies to mitigate this:

  • Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine or ammonia in the eluent. This neutralizes the acidic silanol groups on the silica surface.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[3] Alternatively, reversed-phase chromatography on C18-functionalized silica gel can be a good option if your compound is sufficiently non-polar.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Test for stability: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting.[2]

Q3: I am having trouble separating my desired mono-iodinated product from a di-iodinated byproduct. What purification strategy should I try?

A3: Separating compounds with similar polarities, such as mono- and di-iodinated products, can be challenging. Here are some approaches:

  • Optimize your column chromatography:

    • Solvent system: Carefully screen different solvent systems using thin-layer chromatography (TLC). A less polar solvent system will generally provide better separation for closely eluting spots.[3]

    • Gradient elution: A shallow gradient, where the polarity of the eluent is increased very slowly over time, can improve the resolution between closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for removing impurities with different solubilities.[4][5] Experiment with different single or mixed solvent systems.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolution compared to flash chromatography and is often successful in separating challenging mixtures. Both normal-phase and reversed-phase HPLC can be explored.

Q4: My iodinated pyrrolopyridine is a basic compound and shows poor peak shape (tailing) during HPLC analysis. How can I improve this?

A4: Peak tailing for basic compounds in HPLC is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.[6][7][8] To improve peak shape:

  • Use a high-pH stable column: Employ a column specifically designed for use at high pH (e.g., a hybrid silica or polymer-based column). At high pH, the basic analyte is neutral, and the silanol groups are deprotonated, minimizing unwanted interactions.[9]

  • Add a mobile phase modifier:

    • For low pH methods: Increase the ionic strength of the mobile phase by adding a buffer, such as ammonium formate or ammonium acetate (20-50 mM).[7] This can help to shield the silanol interactions.

    • For high pH methods: Use a buffer like ammonium bicarbonate or ammonium hydroxide to maintain a high pH.

  • Use an end-capped column: Ensure you are using a high-quality, well-end-capped column where the majority of the free silanol groups have been deactivated.[9]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Compound is unstable on silica gel. Test for stability on a TLC plate. If unstable, consider deactivating the silica with a base, using an alternative stationary phase like alumina, or switching to reversed-phase chromatography.[2]
Compound is too polar and is not eluting. Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or even acetic acid (if the compound is stable) in the eluent might be necessary.
Compound is streaking down the column. This can be due to poor solubility in the eluent or strong interaction with the stationary phase. Try a different solvent system or add a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Column was packed improperly. Ensure the silica gel is packed uniformly without any cracks or channels.
Compound is precipitating on the column. The compound may be poorly soluble in the chosen eluent. Dissolve the crude material in a minimal amount of a stronger solvent before loading it onto the column, or choose a different mobile phase.
Issue 2: Ineffective Separation of Impurities by Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate solvent system. The polarity difference between your compound and the impurity may be too small for the chosen eluent. Perform a thorough TLC screen with a wide range of solvent systems of varying polarity.[3]
Column overloading. Too much sample loaded onto the column leads to broad bands and poor separation. Use a larger column or reduce the amount of sample. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of isomers. Regioisomers can be very difficult to separate. Consider preparative HPLC for better resolution or explore recrystallization if the product is a solid.
Running the column too fast. A faster flow rate reduces the interaction time with the stationary phase, which can decrease resolution. Optimize the flow rate for the best balance of speed and separation.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Iodinated Pyrrolopyridine
Purification Method Typical Recovery Purity Achieved (by HPLC) Throughput Common Challenges
Flash Column Chromatography (Silica Gel) 60-85%90-98%HighCompound degradation, co-elution of closely related impurities.
Flash Column Chromatography (Alumina) 65-90%92-98%HighDifferent selectivity compared to silica, may require different solvent systems.
Preparative HPLC (Reversed-Phase) 70-95%>99%Low to MediumPoor peak shape for basic compounds, requires specialized equipment.
Recrystallization 50-80% (single crop)>99%Medium to HighFinding a suitable solvent system, potential for low recovery.

Note: The values in this table are illustrative and can vary significantly depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1% triethylamine (v/v) to the slurry and mix thoroughly.

  • Column Packing: Pack the column with the deactivated silica gel slurry, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude iodinated pyrrolopyridine in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) containing 0.1% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified iodinated pyrrolopyridine.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[5][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Crude Iodinated Pyrrolopyridine cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_column_options Column Chromatography Options cluster_final Final Product start Crude Product tlc TLC Analysis (assess purity and polarity) start->tlc stability Silica Stability Test (spot on TLC and wait) tlc->stability column Flash Column Chromatography stability->column Product is stable and mixture is complex recrystallize Recrystallization stability->recrystallize Product is a solid and impurities have different solubility prep_hplc Preparative HPLC stability->prep_hplc High purity needed or column separation fails silica Normal Phase (Silica Gel) column->silica Default choice alumina Normal Phase (Alumina) column->alumina Compound is acid-sensitive rp Reversed Phase (C18) column->rp Compound is non-polar pure Pure Iodinated Pyrrolopyridine recrystallize->pure prep_hplc->pure silica->pure alumina->pure rp->pure characterize Characterization (NMR, MS, HPLC) pure->characterize

Caption: Purification workflow for iodinated pyrrolopyridines.

troubleshooting_column start Poor Separation in Column Chromatography q1 Are spots overlapping on TLC? start->q1 a1_yes Optimize Solvent System (try different polarities, use shallow gradient) q1->a1_yes Yes a1_no Check for Column Overloading q1->a1_no No end Improved Separation a1_yes->end q2 Is the column overloaded? a1_no->q2 a2_yes Reduce Sample Load or Use a Larger Column q2->a2_yes Yes a2_no Is the compound streaking? q2->a2_no No a2_yes->end q3 Is the compound streaking? a2_no->q3 a3_yes Add Modifier to Eluent (e.g., 0.1% Et3N for bases) q3->a3_yes Yes a3_no Consider Alternative Stationary Phase (Alumina, Reversed-Phase) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Degradation Pathways of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is designed to address specific issues that may be encountered during experimental work involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are likely to involve the cleavage of the carbon-halogen bonds and potential oxidation of the pyrrolo[2,3-b]pyridine ring system. Key pathways include:

  • Photodegradation: Exposure to UV or visible light can induce the homolytic cleavage of the C-I and C-Cl bonds, with the C-I bond being more susceptible due to its lower bond energy. This can lead to the formation of de-iodinated and de-chlorinated impurities.

  • Hydrolysis: Under acidic or basic conditions, the halogen substituents can be replaced by a hydroxyl group. The 1H-pyrrolo[2,3-b]pyridine ring itself is relatively stable but can be susceptible to ring opening under harsh conditions.[1][2]

  • Oxidation: The pyrrole and pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The N-methyl group could also be a site for oxidation.

Q2: Which halogen substituent, chloro or iodo, is more likely to degrade first?

A2: The carbon-iodo (C-I) bond is significantly weaker than the carbon-chloro (C-Cl) bond. Therefore, the iodo substituent at the 2-position is expected to be more labile and thus more susceptible to cleavage under photolytic, thermal, and certain chemical conditions. This would result in the formation of the 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as a primary degradant.

Q3: How does the N-methylation affect the stability of the molecule?

A3: N-methylation of the pyrrole ring prevents the formation of N-H...N intermolecular hydrogen bonds, which could otherwise influence the crystal packing and potentially the solid-state stability. In solution, the methyl group is relatively stable but can be susceptible to oxidative N-dealkylation under specific metabolic or strong oxidative conditions. The presence of the N-methyl group can also influence the electronic properties of the ring system, which may have a minor effect on the reactivity of other substituents.

Q4: What are the expected degradation products under photolytic stress?

A4: Under photolytic conditions, the primary degradation pathway is expected to be dehalogenation. The most likely initial product would be the de-iodinated compound, 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. Further degradation could lead to the formation of the de-chlorinated product, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, or the fully dehalogenated compound, 1-methyl-1H-pyrrolo[2,3-b]pyridine. Dimerization or reaction with solvents can also occur following the initial homolytic cleavage of the carbon-halogen bond.[3]

Q5: Can the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core degrade?

A5: The 1H-pyrrolo[2,3-b]pyridine core is a relatively stable aromatic system.[4] However, under harsh oxidative conditions, cleavage of the pyrrole or pyridine ring can occur. The pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Under extreme pH and high temperatures, hydrolytic degradation of the ring system is also a possibility, though less common than the degradation of the halogen substituents.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Appearance of unexpected peaks in my chromatogram during stability testing. 1. Degradation of the compound due to exposure to light, heat, or incompatible solvents. 2. Reaction with impurities in the solvent or mobile phase. 3. Presence of related substances from the synthesis that were not initially detected.1. Confirm Degradation: Re-analyze a freshly prepared sample to confirm that the new peaks are not present initially. 2. Characterize Degradants: Use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. This can help identify them as dehalogenated or oxidized products. 3. Control Environmental Factors: Protect samples from light by using amber vials and minimize exposure to high temperatures. Ensure the purity of solvents.
Inconsistent results in my degradation studies. 1. Variability in stress conditions (e.g., temperature fluctuations, inconsistent light intensity). 2. Inconsistent sample preparation and handling. 3. Instability of degradation products, leading to secondary degradation.1. Standardize Protocols: Ensure that all experimental parameters (temperature, pH, light exposure, concentration of stressor) are precisely controlled and monitored.[5] 2. Consistent Handling: Prepare and analyze all samples in a consistent manner. Use a validated analytical method. 3. Time-Point Analysis: Analyze samples at multiple time points to understand the kinetics of degradation and identify any unstable intermediates.
The compound seems to be degrading even under normal storage conditions. 1. The compound may be inherently unstable in the solid state or in the chosen storage solvent. 2. The storage conditions (e.g., temperature, humidity, light exposure) may not be appropriate.1. Re-evaluate Storage Conditions: Store the compound in a desiccator at a controlled low temperature (e.g., -20 °C) and protected from light. 2. Solid-State Stability: If storing in solid form, ensure it is in a tightly sealed container to protect from moisture. 3. Solution Stability: If stored in solution, consider using a less reactive, anhydrous solvent and store at low temperature. Perform a solution stability study to determine the optimal solvent and storage duration.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC with UV and MS detection).

  • Monitor for the appearance of new peaks and the decrease in the main peak area.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress Condition % Degradation Major Degradation Product(s) (Hypothetical) Appearance of Solution
0.1 M HCl, 60°C, 24h 8.54-chloro-2-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridineColorless
0.1 M NaOH, 60°C, 24h 12.24-hydroxy-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineSlight yellow tint
3% H₂O₂, RT, 24h 15.8N-oxide and de-iodinated speciesColorless
Thermal (Solid), 80°C, 48h 4.1De-iodinated speciesNo change
Photolytic 25.34-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridineSlight brown tint

Mandatory Visualization

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B De-iodination Product (4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine) A->B Photolysis, Thermal C De-chlorination Product (2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine) A->C Harsh Photolysis D Hydrolysis Product (Iodo) (4-chloro-2-hydroxy-1-methyl...) A->D Acidic Hydrolysis E Hydrolysis Product (Chloro) (2-iodo-4-hydroxy-1-methyl...) A->E Basic Hydrolysis F Oxidation Product (N-oxide) A->F Oxidation

Caption: Hypothesized degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-MS) oxid->analyze therm->analyze photo->analyze neutralize->analyze report Characterize Degradants and Report Findings analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Byproduct Analysis in 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information provided is designed to help identify and resolve common issues related to byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the iodination of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A common and effective method for the regioselective iodination of 7-azaindole derivatives is through a deprotometalation-iodolysis sequence. This typically involves the deprotonation of the pyrrole ring with a strong base, such as an organolithium reagent, followed by quenching with an iodine source.

Q2: What are the expected major byproducts in the synthesis of this compound?

While specific data for this exact compound is limited in published literature, based on the general reactivity of 7-azaindole scaffolds, potential byproducts may include:

  • Starting Material: Unreacted 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Regioisomers: Iodination at other positions of the pyrrolo[2,3-b]pyridine ring, such as the 3-iodo isomer.

  • Di-iodinated Species: The introduction of two iodine atoms onto the ring.

  • Dehalogenated Impurities: Loss of the chloro or iodo group.

Q3: How can I monitor the progress of the reaction and identify byproducts?

Thin-Layer Chromatography (TLC) is a rapid method for monitoring reaction progress. For detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the main product and any isolated impurities.

Q4: What are the critical parameters to control to minimize byproduct formation?

Careful control of reaction conditions is crucial. Key parameters include:

  • Temperature: Low temperatures during deprotonation and iodination can enhance regioselectivity and minimize side reactions.

  • Reagent Stoichiometry: Precise control of the amounts of base and iodine source is necessary to avoid over-iodination or incomplete reaction.

  • Purity of Starting Materials: Impurities in the starting material can lead to the formation of unexpected byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Iodo Product
Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure the organolithium reagent is fresh and properly titrated. - Use a freshly opened bottle of a suitable anhydrous solvent (e.g., THF). - Extend the deprotonation time or slightly increase the equivalents of the base.
Degradation of Intermediate - Maintain a low reaction temperature throughout the process. - Quench the reaction with the iodine source promptly after deprotonation.
Inefficient Quenching - Use a highly reactive iodine source. - Ensure rapid and thorough mixing upon addition of the iodine source.
Issue 2: Presence of Significant Amounts of the 3-Iodo Regioisomer
Potential Cause Troubleshooting Steps
Suboptimal Deprotonation Conditions - Lower the temperature of the deprotonation step. - Experiment with different organolithium bases (e.g., n-BuLi, LDA) to optimize regioselectivity.
Isomerization - Minimize reaction time after the addition of the iodine source. - Ensure the work-up procedure is performed promptly and at a low temperature.
Issue 3: Formation of Di-iodinated Byproducts
Potential Cause Troubleshooting Steps
Excess Iodine - Use no more than 1.0-1.1 equivalents of the iodine source. - Add the iodine source slowly to the reaction mixture to avoid localized high concentrations.
Over-reaction - Carefully monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.

Data Presentation

Effective byproduct analysis requires systematic data collection. Below is a template for summarizing quantitative data from HPLC analysis.

Table 1: Example of HPLC Analysis Data for Byproduct Profiling

Reaction Condition Temperature (°C) Equivalents of Base Desired Product (%) Starting Material (%) 3-Iodo Isomer (%) Di-iodinated Product (%)
A-781.185582
B-401.1756154
C-781.5802711

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for HPLC-MS Analysis
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (positive ion mode).

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 4-chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine B Lithiation at C2 (Deprotonation) A->B n-BuLi, THF, -78 °C C 2-Lithio Intermediate B->C F Side Reaction: Iodination at C3 B->F Non-selective deprotonation or rearrangement D Iodination C->D I₂ E 4-chloro-2-iodo-1-methyl-1H- pyrrolo[2,3-b]pyridine (Desired Product) D->E G 4-chloro-3-iodo-1-methyl-1H- pyrrolo[2,3-b]pyridine (Regioisomeric Byproduct) F->G I₂

Caption: Proposed reaction pathway and potential byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start Reaction Complete Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Decision Byproduct Profile Acceptable? Identify->Decision End Proceed to Purification Decision->End Yes Troubleshoot Troubleshoot Reaction Conditions Decision->Troubleshoot No LowYield Low Yield of Desired Product? Troubleshoot->LowYield Regioisomer High Level of Regioisomer? LowYield->Regioisomer No OptimizeBase Optimize Base/ Solvent/Temperature LowYield->OptimizeBase Yes Diiodination Di-iodinated Byproduct Present? Regioisomer->Diiodination No OptimizeTemp Lower Reaction Temperature Regioisomer->OptimizeTemp Yes Diiodination->Troubleshoot No, other issues OptimizeIodine Adjust Iodine Stoichiometry/ Addition Rate Diiodination->OptimizeIodine Yes OptimizeBase->Start Rerun Reaction OptimizeIodine->Start Rerun Reaction OptimizeTemp->Start Rerun Reaction

Caption: A logical workflow for troubleshooting byproduct issues.

Experimental_Workflow Experimental Workflow for Byproduct Analysis Start Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Start->TLC HPLC HPLC-UV Analysis (Quantification) Start->HPLC LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS Report Generate Byproduct Profile Report HPLC->Report Isolation Isolation of Major Byproducts (Preparative HPLC or Column Chromatography) LCMS->Isolation If unknown peaks are significant LCMS->Report NMR NMR Analysis (Structural Elucidation) Isolation->NMR NMR->Report

Caption: A typical experimental workflow for byproduct identification and characterization.

Technical Support Center: Synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The synthesis of this compound typically involves a two-step process starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The first step is the methylation of the pyrrole nitrogen, followed by a regioselective iodination at the C2 position of the pyrrolo[2,3-b]pyridine ring system.

Q2: Which position on the 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine ring is most susceptible to electrophilic iodination?

A2: Generally, electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring occurs predominantly at the C3 position. Therefore, achieving selective iodination at the C2 position requires specific reaction conditions or a directed synthesis approach to overcome the inherent reactivity of the C3 position.

Q3: What are some common impurities observed in the synthesis of this compound?

A3: Common impurities may include the starting material (4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine), the C3-iodo isomer (4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine), and di-iodinated byproducts. The presence of residual solvent and reagents from the workup process can also be a source of impurity.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired C2-iodo isomer from other impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Issue 1: Low Yield of the Methylated Intermediate (4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)
Potential Cause Troubleshooting Step
Incomplete Deprotonation Ensure a slight excess of a strong base (e.g., NaH) is used to achieve complete deprotonation of the pyrrole nitrogen. The reaction should be carried out under strictly anhydrous conditions.
Inactive Methylating Agent Use a fresh, high-purity methylating agent (e.g., methyl iodide).
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. Deprotonation is often performed at 0°C, followed by the addition of the methylating agent and gentle warming to room temperature.
Poor Quality Starting Material Ensure the 4-chloro-1H-pyrrolo[2,3-b]pyridine is pure and dry before use.
Issue 2: Poor Regioselectivity in the Iodination Step (Formation of C3-iodo Isomer)
Potential Cause Troubleshooting Step
Use of a Non-selective Iodinating Agent While N-iodosuccinimide (NIS) can be used, its selectivity for the C2 position may be poor under standard conditions. Consider a directed lithiation approach followed by iodination for higher regioselectivity. This involves protecting the pyrrole nitrogen with a suitable group (if not already methylated), followed by directed ortho-metalation at C2 and quenching with an iodine source.
Reaction Conditions Favoring C3 Iodination Electrophilic iodination in acidic media tends to favor the C3 position. Explore neutral or slightly basic conditions if using an electrophilic iodine source.
Kinetic vs. Thermodynamic Control The reaction temperature can influence the product distribution. Running the reaction at a lower temperature may favor the formation of one isomer over the other.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Co-elution of Isomers If the C2 and C3 isomers are difficult to separate by standard silica gel chromatography, try using a different solvent system or a high-performance liquid chromatography (HPLC) system with a suitable column.
Presence of Persistent Impurities A thorough aqueous workup is crucial to remove any inorganic salts or polar reagents before chromatography. A wash with a reducing agent solution (e.g., sodium thiosulfate) can help remove any residual iodine.
Product Instability Some halogenated heterocycles can be sensitive to light or air. It is advisable to store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Regioselective Iodination of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (Directed Lithiation Approach)

This protocol is a proposed route based on similar transformations and may require optimization.

  • Dissolve 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78°C. The choice of organolithium reagent and temperature is critical for regioselectivity.

  • Stir the reaction mixture at -78°C for 1 hour to allow for the formation of the C2-lithiated species.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78°C.

  • Stir the reaction at -78°C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Data Presentation

Table 1: Comparison of Iodination Methods (Hypothetical Data)

MethodIodinating AgentSolventTemperature (°C)Yield of C2-iodo Isomer (%)Yield of C3-iodo Isomer (%)
ANISAcetonitrile253065
BI₂ / HIO₃Acetic Acid502570
C1. n-BuLi 2. I₂THF-7875<5

Visualizations

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Iodination cluster_purification Purification start 4-chloro-1H-pyrrolo[2,3-b]pyridine step1_reagents NaH, MeI DMF, 0°C to RT start->step1_reagents 1 step1_product 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine step1_reagents->step1_product 2 step2_reagents 1. n-BuLi, THF, -78°C 2. I₂ step1_product->step2_reagents 3 final_product This compound step2_reagents->final_product 4 purification Silica Gel Chromatography final_product->purification 5

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity Issue low_methylation_yield Low Methylation Yield? start->low_methylation_yield Yes low_iodination_yield Low Iodination Yield? start->low_iodination_yield Yes isomer_impurity Isomeric Impurity (C3-iodo)? start->isomer_impurity Yes other_impurities Other Impurities? start->other_impurities Yes check_base Check Base Stoichiometry & Anhydrous Conditions low_methylation_yield->check_base check_meI Verify MeI Purity low_methylation_yield->check_meI check_lithiation Optimize Lithiation: Temp, Time, Reagent low_iodination_yield->check_lithiation check_iodine Use Fresh Iodine Solution low_iodination_yield->check_iodine change_method Switch to Directed Lithiation Method isomer_impurity->change_method optimize_chromatography Optimize Chromatography: Solvent System, Gradient isomer_impurity->optimize_chromatography improve_workup Improve Aqueous Workup (e.g., Thiosulfate Wash) other_impurities->improve_workup

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Managing Regioselectivity in Reactions of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling regioselectivity in cross-coupling reactions involving 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the carbon-iodine (C-I) bond at the C2 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C4 position. This is due to the difference in bond dissociation energies (I < Br < Cl << F), which makes the oxidative addition of the palladium catalyst to the C-I bond more favorable.[1] This inherent reactivity difference allows for selective functionalization at the C2 position while leaving the C4-chloro group intact for subsequent transformations.

Q2: How can I achieve selective functionalization at the C2 position?

A2: Selective functionalization at the C2 position is the kinetically favored pathway. By using standard palladium-catalyzed cross-coupling conditions, you can achieve high selectivity for the reaction at the C-I bond. Careful control of reaction temperature and time can further enhance this selectivity. For instance, Suzuki-Miyaura couplings can be performed at moderate temperatures to favor the more reactive C-I bond.[2]

Q3: Is it possible to selectively functionalize the C4 position?

A3: While selective functionalization at the C2 position is more straightforward, achieving selectivity at the C4 position is more challenging and typically requires a strategic approach. One common method is to first functionalize the more reactive C2 position and then perform a second cross-coupling reaction at the C4 position under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). Alternatively, specialized catalyst systems with bulky ligands have been shown to sometimes reverse the expected regioselectivity in related dihaloheteroarenes, though this is less common.[3]

Q4: What are the key factors influencing regioselectivity in these reactions?

A4: The primary factors influencing regioselectivity are:

  • Nature of the Halogen: The inherent reactivity difference between iodine and chlorine is the dominant factor.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence both reactivity and, in some cases, selectivity. Bulky, electron-rich ligands can sometimes alter the conventional reactivity.[3]

  • Reaction Temperature: Lower temperatures will generally favor reaction at the more reactive C-I bond.

  • Base and Solvent: The choice of base and solvent can affect catalyst activity and stability, which can in turn influence the outcome of the reaction.

Q5: What are common side reactions to be aware of?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Dehalogenation: Reduction of the C-I or C-Cl bond, resulting in a proton replacing the halogen.

  • Double Coupling: Reaction at both the C2 and C4 positions, particularly if the reaction is run for too long or at too high a temperature.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssueProbable Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor solubility of reagents, inefficient base.Use a pre-activated palladium catalyst, screen different solvents (e.g., dioxane, DMF, toluene/water mixtures), or try a stronger base (e.g., K3PO4, Cs2CO3).
Reaction at C4 instead of C2 Unconventional catalyst behavior.This is highly unusual. Revert to a standard catalyst system like Pd(PPh3)4 or Pd(dppf)Cl2. Ensure the reaction temperature is not excessively high.
Mixture of C2 and C4 products Reaction conditions are too harsh, leading to loss of selectivity.Reduce the reaction temperature and time. Use a less active catalyst system if necessary.
Significant deiodination Presence of a proton source, or a side reaction of the catalytic cycle.Ensure anhydrous conditions. Use a well-degassed solvent.
Sonogashira Coupling
IssueProbable Cause(s)Suggested Solution(s)
Low yield of C2-alkynylated product Inactive catalyst, copper co-catalyst issue, or alkyne homocoupling (Glaser coupling).Use a fresh palladium catalyst and CuI. Thoroughly degas the reaction mixture. Consider a copper-free Sonogashira protocol.[4]
Reaction stalls Catalyst deactivation.Add fresh catalyst or try a more robust ligand.
Formation of di-coupled product Prolonged reaction time or high temperature.Monitor the reaction closely by TLC or LC-MS and stop it once the mono-coupled product is maximized.
Buchwald-Hartwig Amination
IssueProbable Cause(s)Suggested Solution(s)
Low conversion to C2-aminated product Inappropriate ligand or base, catalyst inhibition by the amine.Screen different Buchwald ligands (e.g., XPhos, SPhos). Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Dehalogenation of starting material Side reaction promoted by certain ligands and bases.Change the ligand and/or base. Lowering the reaction temperature might also help.
Reaction at the pyrrole N-H This is a potential side reaction if the nitrogen is not protected.The substrate has a methyl group on the pyrrole nitrogen, so this is not a concern.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the C2-Position
  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol% or PdCl2(dppf), 3 mol%).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Selective Sonogashira Coupling at the C2-Position
  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • The reaction is stirred at room temperature to 60 °C until completion.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Selective Buchwald-Hartwig Amination at the C2-Position
  • To a reaction tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Add the amine (1.2-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • The reaction is heated to 80-110 °C and stirred until the starting material is consumed.

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Regioselectivity_Pathway Start 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine C2_Product C2-Functionalized Product Start->C2_Product Pd-Catalyzed Cross-Coupling (Mild Conditions) C4_Product C4-Functionalized Product Start->C4_Product Challenging/ Atypical Conditions Di_Substituted C2,C4-Disubstituted Product C2_Product->Di_Substituted Further Cross-Coupling (Forcing Conditions)

Caption: General reaction pathways for the functionalization of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Change_Catalyst Use fresh or pre-activated catalyst Check_Catalyst->Change_Catalyst No Check_Reagents Are reagents pure and soluble? Check_Catalyst->Check_Reagents Yes Success Improved Yield Change_Catalyst->Success Change_Solvent Screen solvents/ Increase temperature Check_Reagents->Change_Solvent No Check_Conditions Is the reaction atmosphere inert? Check_Reagents->Check_Conditions Yes Change_Solvent->Success Degas Thoroughly degas solvents and reagents Check_Conditions->Degas No Check_Conditions->Success Yes Degas->Success

Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory effects against a range of protein kinases.[1][2][3] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, which are often dysregulated in cancer.[4][5]

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro biological activity of several representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinases. For comparison, Staurosporine, a well-known non-selective kinase inhibitor, is included as a reference compound.

Compound IDTarget/Cell LineAssay TypeIC50/GI50 (µM)Reference
Derivative B1 MDA-MB-468 (Breast Cancer)Cell Proliferation0.13[4]
Derivative B1 RSK2 KinaseEnzyme Inhibition0.0017[4]
Derivative 16h A549 (Lung Cancer)Cell Proliferation0.109[6]
Derivative 16h MDA-MB-231 (Breast Cancer)Cell Proliferation0.245[6]
Derivative 16h MCF-7 (Breast Cancer)Cell Proliferation0.197[6]
Derivative 16h MELK KinaseEnzyme Inhibition0.032[6]
Derivative 4h 4T1 (Breast Cancer)Cell ProliferationNot specified[7]
Derivative 4h FGFR1 KinaseEnzyme Inhibition0.007[7]
Derivative 4h FGFR2 KinaseEnzyme Inhibition0.009[7]
Derivative 4h FGFR3 KinaseEnzyme Inhibition0.025[7]
Derivative 4g MCF-7 (Breast Cancer)Cell Proliferation15.56[1]
Staurosporine Kinase AEnzyme Inhibition0.005[8]
Staurosporine Kinase BEnzyme Inhibition0.010[8]

Key Signaling Pathway Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives

A frequently targeted pathway by this class of compounds is the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives) and a reference drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction.[8]

Materials:

  • Kinase of interest (e.g., PI3K, RSK2, FGFR).

  • Specific kinase substrate peptide.

  • ATP.

  • Test inhibitors (e.g., this compound derivatives).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]

  • ADP-Glo™ Kinase Assay kit (or equivalent).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to each well. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[8]

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Serial Dilutions of Inhibitor Start->PrepareReagents AddInhibitor Add Inhibitor to 96-Well Plate PrepareReagents->AddInhibitor AddKinase Add Kinase Enzyme AddInhibitor->AddKinase PreIncubate Pre-incubate (10 min) AddKinase->PreIncubate AddSubstrateATP Initiate Reaction with Substrate/ATP PreIncubate->AddSubstrateATP IncubateReaction Incubate (60 min) AddSubstrateATP->IncubateReaction StopReaction Stop Reaction & Deplete ATP IncubateReaction->StopReaction DetectADP Add Detection Reagent (Generate Signal) StopReaction->DetectADP ReadLuminescence Read Luminescence DetectADP->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData

Caption: General experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect and quantify the levels of specific proteins (total and phosphorylated) in the PI3K/Akt signaling pathway, providing insight into the mechanism of action of the test compounds.[5][11][12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for total and phosphorylated forms of Akt, PI3K, mTOR, etc.).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified duration. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the activation status of the pathway. GAPDH or β-actin is typically used as a loading control.

References

A Comparative Analysis of the Reactivity of 4-Chloro- vs. 4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules. The strategic functionalization of this core structure through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. This guide presents a comparative study of the reactivity of two key intermediates, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and 4-bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The reactivity of halo-substituted aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1][2] Consequently, for the dihalogenated 1-methyl-7-azaindole substrates , the C-I bond at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) center than the C-Cl or C-Br bond at the 4-position. This inherent difference in reactivity allows for selective functionalization at the 2-position under carefully controlled conditions.

While both the 4-chloro and 4-bromo analogs are expected to react preferentially at the 2-iodo position, the nature of the halogen at the 4-position can exert a secondary electronic effect on the overall reactivity of the molecule. The higher electronegativity of chlorine compared to bromine renders the pyrrolo[2,3-b]pyridine ring more electron-deficient in the 4-chloro derivative. This can subtly influence the kinetics of the catalytic cycle.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize representative reaction conditions and expected yields for the selective cross-coupling at the 2-iodo position of 4-chloro- and 4-bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The data is compiled from studies on structurally similar dihalopyridines and dihalo-7-azaindoles and is intended to provide a general framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-1285-95
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-1285-95
This compoundPd₂(dba)₃, SPhosK₃PO₄Toluene80-1102-890-98
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃, SPhosK₃PO₄Toluene80-1102-890-98

Table 2: Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂, CuIEt₃NTHF/DMF25-602-680-95
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePdCl₂(PPh₃)₂, CuIEt₃NTHF/DMF25-602-680-95
This compoundPd(PPh₃)₄, CuIi-Pr₂NHDioxane25-503-885-97
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄, CuIi-Pr₂NHDioxane25-503-885-97

Table 3: Buchwald-Hartwig Amination

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃, XantphosNaOtBuDioxane80-1106-1880-95
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃, XantphosNaOtBuDioxane80-1106-1880-95
This compoundRuPhos Pd G2, RuPhosK₃PO₄t-BuOH80-1004-1285-96
4-Bromo-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineRuPhos Pd G2, RuPhosK₃PO₄t-BuOH80-1004-1285-96

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling at the 2-iodo position. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine substrate (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[3]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[3]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine substrate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the amine (1.1-1.3 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Substrate, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (if necessary) monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation R'-M or HNR'_2 intermediate R-Pd(II)-R' L_n or R-Pd(II)-NR_2 L_n transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 R-R' or R-NR'_2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Unveiling the Potency of Pyrrolo[2,3-b]pyridine Analogs: A Comparative Analysis Against Known CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 26, 2025 – In the competitive landscape of kinase inhibitor development, a novel 1H-pyrrolo[2,3-b]pyridine analog has demonstrated significant biological efficacy, positioning it as a noteworthy contender against established inhibitors of Cyclin-Dependent Kinase 8 (CDK8). This guide provides a detailed comparison of the biological activity of a representative 1H-pyrrolo[2,3-b]pyridine analog against two well-characterized CDK8 inhibitors, BI-1347 and Senexin B, supported by quantitative data and detailed experimental methodologies.

The representative analog, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), hereafter referred to as Compound 22, has been identified as a potent inhibitor of CDK8, a key regulator of gene transcription implicated in various cancers.[1][2] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of its performance relative to known inhibitors in the field.

Comparative Biological Efficacy

The in vitro inhibitory activities of the 1H-pyrrolo[2,3-b]pyridine analog (Compound 22) and the known CDK8 inhibitors, BI-1347 and Senexin B, were evaluated using kinase activity assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
1H-Pyrrolo[2,3-b]pyridine Analog (Compound 22) CDK848.6[3]
BI-1347 CDK81.1[3]
Senexin B CDK8/1924-50

Table 1: Comparison of the in vitro inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine analog (Compound 22) and known CDK8 inhibitors.

The data clearly indicates that while BI-1347 is the most potent inhibitor among the three, the 1H-pyrrolo[2,3-b]pyridine analog (Compound 22) exhibits a strong inhibitory effect on CDK8, with an IC50 value in the nanomolar range, comparable to that of Senexin B.[3]

Understanding the Mechanism: The CDK8 Signaling Pathway

CDK8 is a component of the Mediator complex, which acts as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression. Dysregulation of CDK8 activity is associated with aberrant transcription in various diseases, including cancer. The signaling pathway diagram below illustrates the central role of CDK8 in transcription regulation.

CDK8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor STAT STAT Receptor->STAT Activates STAT->STAT Mediator Mediator Complex STAT->Mediator Interacts with Beta_Catenin β-catenin Beta_Catenin->Mediator Interacts with RNAPII RNA Polymerase II Mediator->RNAPII Recruits & Regulates CDK8 CDK8/CycC CDK8->Mediator Associates with DNA DNA RNAPII->DNA Binds to Promoter Transcription Target Gene Transcription DNA->Transcription Initiates Inhibitor Pyrrolo[2,3-b]pyridine Analog Known Inhibitors Inhibitor->CDK8 Inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, ATP) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor add_to_plate Add Reagents and Inhibitor to Assay Plate prepare_reagents->add_to_plate prepare_inhibitor->add_to_plate initiate_reaction Initiate Reaction (Add ATP) add_to_plate->initiate_reaction incubate_reaction Incubate (e.g., 30°C for 60 min) initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->terminate_reaction incubate_detection Incubate (Room Temp for 40 min) terminate_reaction->incubate_detection detect_signal Detect Signal (Add Kinase Detection Reagent) incubate_detection->detect_signal incubate_final Incubate (Room Temp for 30 min) detect_signal->incubate_final read_plate Measure Luminescence incubate_final->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to Pyrrolo[2,3-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the kinase selectivity of compounds based on the 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in many targeted therapies. Due to the limited publicly available data on this specific compound, this guide utilizes data from structurally related 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives and established kinase inhibitors to provide a representative comparison.

The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the ATP-binding site of various kinases.[1] However, this interaction can also lead to off-target effects, making a thorough understanding of the cross-reactivity profile essential.[2] This guide will compare the selectivity of a representative 7-azaindole-based inhibitor with multi-kinase inhibitors to highlight the spectrum of selectivity profiles encountered in drug discovery.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of Rivoceranib, a highly selective VEGFR2 inhibitor with a pyrrolo[2,3-b]pyridine core, and Sunitinib, a multi-kinase inhibitor, against a panel of kinases. This comparison illustrates the difference between a highly selective and a more promiscuous inhibitor profile.

Table 1: Kinase Inhibition Profile of Rivoceranib (a selective 7-azaindole derivative) [3][4]

Kinase TargetPercent Inhibition at 160 nMPercent Inhibition at 1600 nM
VEGFR2 96.1% 100.8%
VEGFR1/FLT193.3%99.5%
VEGFR3/FLT492.9%99.3%
RET71.7%97.9%
PDGFRβ62.1%94.8%
KIT47.3%92.6%
... (264 other kinases)<50%<90% (most)

Table 2: Kinase Inhibition Profile of Sunitinib (a multi-kinase inhibitor) [3][5]

Kinase TargetIC50 (nM)
VEGFR2 ~5-10
PDGFRβ~2-5
KIT~1-5
FLT3~1-5
RET~5-10
CSF1R~1-5
... (and others)Potent activity against numerous kinases

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a selective inhibitor to a multi-targeted inhibitor.

G Kinase Inhibitor Selectivity cluster_0 Selective Inhibitor cluster_1 Multi-Targeted Inhibitor Selective_Inhibitor Selective Inhibitor Target_Kinase Primary Target (e.g., VEGFR2) Selective_Inhibitor->Target_Kinase High Potency Off_Target_1 Off-Target 1 Selective_Inhibitor->Off_Target_1 Low Potency Off_Target_2 Off-Target 2 Selective_Inhibitor->Off_Target_2 Low Potency Multi_Inhibitor Multi-Targeted Inhibitor Target_A Target A Multi_Inhibitor->Target_A High Potency Target_B Target B Multi_Inhibitor->Target_B High Potency Target_C Target C Multi_Inhibitor->Target_C High Potency

Caption: Comparison of selective versus multi-targeted kinase inhibitors.

Experimental Protocols

Accurate determination of a compound's cross-reactivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescent ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[6]

G Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Compound - Kinase & Substrate - ATP Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Luminescent ATP Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a luminescent-based kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Cell lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using a specific antibody (e.g., via Western blot).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_workflow CETSA Experimental Steps cluster_analysis Data Analysis Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat Cells at Various Temperatures Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Plotting Plot Soluble Protein vs. Temperature Quantification->Plotting Melting_Curve Generate Melting Curve Plotting->Melting_Curve Target_Engagement Shift in Melting Curve Indicates Target Engagement Melting_Curve->Target_Engagement

References

"comparison of different catalytic systems for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine functionalization"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a critical step in the synthesis of a variety of compounds with significant potential in medicinal chemistry. The strategic introduction of substituents at the 2- and 4-positions of the pyrrolo[2,3-b]pyridine core allows for the fine-tuning of biological activity. This guide provides a comparative overview of different catalytic systems for the selective functionalization of this important heterocyclic building block, with a focus on providing actionable experimental data and protocols.

Performance of Catalytic Systems: A Head-to-Head Comparison

Catalytic SystemReaction TypeCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura C-C CouplingPd(PPh₃)₄PPh₃ (in catalyst)Cs₂CO₃Dioxane/H₂O (3:1)120 (µW)0.585[1][2][3]
Buchwald-HartwigC-N CouplingPd₂(dba)₃XPhosK₂CO₃t-BuOH1005-96Variable[General]
SonogashiraC-C CouplingPdCl₂(PPh₃)₂/CuIPPh₃ (in catalyst)DIPATHFRT3High[General]
HeckC-C CouplingPd(OAc)₂NoneNa₂CO₃DMF100-1104-12Variable[General]

Note: The conditions for Buchwald-Hartwig, Sonogashira, and Heck reactions are generalized from protocols for similar heterocyclic systems and have not been specifically reported for this compound. Optimization would be required.

Experimental Workflows and Methodologies

The successful implementation of these catalytic systems requires careful attention to experimental setup and procedure. Below are detailed protocols for the Suzuki-Miyaura coupling and a generalized workflow for adapting other cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a reported synthesis of a C-2 arylated 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.[1][2][3]

Materials:

  • This compound

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Dioxane

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (0.08 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add a 3:1 mixture of dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Logical Workflow for Cross-Coupling Reactions

The following diagram illustrates a general workflow applicable to various palladium-catalyzed cross-coupling reactions for the functionalization of this compound. The key variables that require optimization for each reaction type are highlighted.

G General Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 1. Weigh Substrate, Reagents & Catalyst - this compound - Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) - Base (e.g., Cs2CO3, K2CO3, DIPA) Catalyst 2. Add Catalyst System - Palladium Pre-catalyst (e.g., Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2) - Ligand (if required, e.g., XPhos) Reactants->Catalyst Solvent 3. Add Degassed Solvent (e.g., Dioxane/H2O, t-BuOH, THF, DMF) Catalyst->Solvent Inert 4. Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heating 5. Heat to Reaction Temperature (e.g., RT, 100°C, 120°C µW) Inert->Heating Monitoring 6. Monitor Reaction Progress (e.g., TLC, LC-MS) Heating->Monitoring Quench 7. Quench Reaction & Extraction Monitoring->Quench Purify 8. Column Chromatography Quench->Purify Product Final Product Purify->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathways and Mechanistic Considerations

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or coordination/insertion (for Heck, Buchwald-Hartwig), and reductive elimination. The selectivity for the C-2 position is driven by the much greater reactivity of the carbon-iodine bond towards oxidative addition to the Pd(0) catalyst compared to the carbon-chlorine bond.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for the C-2 arylation of this compound.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)(I)L2 (R = pyrrolopyridine) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)(Ar)L2 Transmetal->PdII_Ar ArBOH2 ArB(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

"structure-activity relationship (SAR) studies of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Structure-Activity Relationships in 1-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-1H-pyrrolo[2,3-b]pyridine analogs. It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific SAR studies for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine analogs. Therefore, this guide focuses on closely related analogs to provide valuable insights into the SAR of the broader 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, which is a key pharmacophore in the development of various therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other targeted therapies. The N-methylation to form the 1-methyl-1H-pyrrolo[2,3-b]pyridine core can influence the compound's metabolic stability, cell permeability, and target engagement. Understanding the SAR of this scaffold is crucial for the rational design of potent and selective drug candidates.

General Workflow for Structure-Activity Relationship (SAR) Studies

A typical SAR study follows a systematic workflow designed to correlate the chemical structure of a compound with its biological activity. This iterative process is fundamental to lead optimization in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Iteration Lead_Identification Lead Compound Identification Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Structural Modification In_Vitro_Assays In Vitro Biological Assays Analog_Design->In_Vitro_Assays Testing Data_Analysis Data Analysis (IC50, Ki) In_Vitro_Assays->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Interpretation New_Analogs Design of New Analogs SAR_Elucidation->New_Analogs Informed Design New_Analogs->Analog_Design Iterative Cycle

A generalized workflow for structure-activity relationship (SAR) studies.

Comparative SAR of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

The 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored as a core for various kinase inhibitors. The substitutions at the C2, C4, and C5 positions play a critical role in determining the potency and selectivity of these compounds.

Table 1: Comparative Activity of Substituted 1-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Janus Kinase 1 (JAK1) Inhibitors
Compound IDR4-SubstituentR5-SubstituentJAK1 IC50 (nM)[1][2]
1a -NH-(cis-1-benzyl-2-methylpiperidin-4-yl)-CONH25.4
1b -NH-(cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)-CONH22.1
1c -NH-(cis-1-(4-fluorobenzyl)-2-methylpiperidin-4-yl)-CONH23.8
1d -NH-(cis-1-benzyl-2-methylpiperidin-4-yl)-CONHMe1.2
1e -NH-(cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)-CONHMe0.9

Key SAR Observations for JAK1 Inhibition:

  • R4-Position: The nature of the substituent at the R4 position significantly impacts potency. Large, substituted piperidinylamino groups are generally favored. The presence of a halogen (chloro or fluoro) on the benzyl group of the piperidine moiety (compounds 1b , 1c , and 1e ) enhances the inhibitory activity compared to the unsubstituted benzyl group (compounds 1a and 1d ).[1][2]

  • R5-Position: Modification of the carboxamide at the R5 position also influences activity. A methylamide (-CONHMe) group (compounds 1d and 1e ) leads to a notable increase in potency compared to the unsubstituted amide (-CONH2) group (compounds 1a , 1b , and 1c ).[1][2]

Table 2: Comparative Activity of Substituted 1H-pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

While these examples are not N-methylated, they provide valuable insights into the broader pyrrolo[2,3-b]pyridine scaffold.

Compound IDR3-SubstituentR5-SubstituentFGFR1 IC50 (nM)[3][4]
2a -(E)-2-(3-methoxyphenyl)vinyl-H1900
2b -(E)-2-(3-methoxyphenyl)vinyl-CF37
2c -(E)-2-(3-hydroxyphenyl)vinyl-CF315
2d -(E)-2-(4-fluorophenyl)vinyl-CF328

Key SAR Observations for FGFR Inhibition:

  • R5-Position: The introduction of a trifluoromethyl (-CF3) group at the R5 position dramatically increases the inhibitory potency against FGFR1 (compare 2a and 2b ). This is a critical modification for achieving high affinity.[3][4]

  • R3-Position: The substituent on the vinyl group at the R3 position also modulates activity. A methoxy group on the phenyl ring appears to be optimal for potency within this series.[3][4]

Experimental Protocols

JAK1 Inhibition Assay[1][2]

The inhibitory activity against JAK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained the JAK1 enzyme, a biotinylated peptide substrate, ATP, and the test compound in an assay buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. After incubation, a detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added. The TR-FRET signal was measured after another incubation period. The IC50 values were calculated from the dose-response curves.

FGFR1 Inhibition Assay[3][4]

The enzymatic activity of FGFR1 was measured using a kinase assay kit. The assay was performed in a 96-well plate containing FGFR1 enzyme, a poly(Glu, Tyr) 4:1 substrate, and the test compounds. The reaction was initiated by the addition of ATP. After incubation at 30°C, the amount of phosphorylated substrate was quantified using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase. The absorbance was read at 450 nm, and the IC50 values were determined from the concentration-inhibition curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general SAR trends for the 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold based on the available data for kinase inhibition.

SAR_Summary cluster_scaffold 1-Methyl-1H-pyrrolo[2,3-b]pyridine Core cluster_r4 R4 Position cluster_r5 R5 Position cluster_r2 R2 Position Scaffold Scaffold R4_info Large, substituted piperidinylamino groups beneficial for JAK1 inhibition. Scaffold->R4_info Substitution here modulates potency R5_info Methylamide enhances JAK1 inhibition. -CF3 group critical for FGFR inhibition. Scaffold->R5_info Substitution here is critical for potency R2_info Modifications here can impact selectivity and pharmacokinetic properties. Scaffold->R2_info Substitution here fine-tunes properties

Key structure-activity relationship trends for the 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold.

Conclusion

While specific data on this compound analogs is not currently available in the public domain, the analysis of closely related 1-methyl-1H-pyrrolo[2,3-b]pyridine analogs provides a valuable framework for understanding the SAR of this important scaffold. The substitutions at the R4 and R5 positions are critical determinants of potency for kinase inhibition, with specific functional groups being highly favorable for different targets. Future research into the synthesis and biological evaluation of the specifically requested 4-chloro-2-iodo analogs would be a valuable contribution to further elucidate the SAR of this versatile chemical series.

References

Correlation of In Vitro and In Vivo Activity of a 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivative as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of a representative 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative, hereafter referred to as Compound-X, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). The performance of Compound-X is compared with a known TNIK inhibitor, N5355, and a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU).

The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant interest in medicinal chemistry due to its structural similarity to purines, making it a privileged core for the development of kinase inhibitors.[1] Specifically, derivatives of this scaffold have demonstrated potent inhibition of TNIK, a serine-threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[2][3][4] Inhibition of TNIK presents a promising therapeutic strategy for cancers dependent on this pathway.[5][6]

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro and in vivo activities of Compound-X in comparison to N5355 and 5-FU.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative GI50 (µM)
Compound-X TNIK 5.2 HCT116 (Colon) 0.8
N5355TNIK8.5HCT116 (Colon)1.2
5-FluorouracilDPD, TP>10,000HCT116 (Colon)2.5

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. GI50 values represent the concentration required to inhibit 50% of cell growth.

CompoundXenograft ModelDosingTumor Growth Inhibition (%)
Compound-X HCT116 (Mouse) 20 mg/kg, p.o., q.d. 75
N5355HCT116 (Mouse)25 mg/kg, p.o., q.d.68
5-FluorouracilHCT116 (Mouse)50 mg/kg, i.p., q.w.55

Table 2: In Vivo Antitumor Efficacy in a Xenograft Model. Tumor growth inhibition is measured at the end of the study period compared to the vehicle-treated control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents and Materials : Purified recombinant human TNIK protein, Eu-anti-tag antibody, Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer), and the test compounds (Compound-X, N5355).

  • Procedure :

    • A solution of the TNIK enzyme and the Eu-labeled antibody is prepared in kinase buffer.

    • Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

    • The enzyme/antibody mixture is added to the wells containing the compounds.

    • The tracer solution is then added to all wells.

    • The plate is incubated at room temperature for 60 minutes.

  • Data Analysis : The TR-FRET signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture : HCT116 human colorectal carcinoma cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure :

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for 72 hours.

    • After the incubation period, MTT reagent is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

  • Data Analysis : The absorbance is measured at 570 nm using a microplate reader. The GI50 values are determined from the dose-response curves.

In Vivo Xenograft Study
  • Animal Model : Athymic nude mice (6-8 weeks old) are used for the study.

  • Procedure :

    • HCT116 cells are harvested and suspended in Matrigel. 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.

    • When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups.

    • Compound-X and N5355 are administered orally (p.o.) once daily (q.d.), while 5-FU is administered intraperitoneally (i.p.) once a week (q.w.). The control group receives the vehicle.

    • Tumor volume and body weight are measured twice a week.

  • Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto targets for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates TNIK_cyto TNIK TNIK_nuc TNIK TNIK_cyto->TNIK_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription TNIK_nuc->TCF_LEF phosphorylates & activates Cell Proliferation & Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation & Survival Compound-X Compound-X Compound-X->TNIK_nuc inhibits

TNIK Signaling Pathway in Colorectal Cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Proliferation Assay (GI50 determination) Kinase_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (in mice) Cell_Assay->PK_Study Xenograft_Study Xenograft Efficacy Study (in mice) PK_Study->Xenograft_Study Correlation In Vitro-In Vivo Correlation (IVIVC) Xenograft_Study->Correlation Lead_Optimization Lead Optimization Correlation->Lead_Optimization

Preclinical Experimental Workflow.

References

Unambiguous Identification of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography versus spectroscopic methods for the definitive identification of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative. While X-ray crystallography stands as the gold standard for absolute structure elucidation, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable and often more accessible alternatives for routine confirmation.

At a Glance: Method Comparison

The choice of analytical technique for compound identification depends on a variety of factors including the required level of structural detail, sample availability, and experimental feasibility. The following table summarizes the key performance aspects of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the characterization of this compound.

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (EI-MS)
Information Provided 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, proton-proton and proton-carbon correlationsMolecular weight, elemental composition (high-res), fragmentation patterns
Sample Requirement High-quality single crystal (0.1-0.5 mm)1-10 mg dissolved in a suitable deuterated solvent<1 mg, sample must be volatile
Ambiguity Unambiguous determination of absolute structureCan be ambiguous for complex isomers without 2D NMRCan be ambiguous for isomers with similar fragmentation
Throughput Low; crystal growth can be time-consumingHighHigh
Data Interpretation Requires specialized software and expertiseRelatively straightforward for experienced chemistsRequires analysis of fragmentation patterns

Definitive Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled level of structural detail by mapping the electron density of a crystalline solid.[1] This technique is capable of determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, and establishing the absolute stereochemistry of a molecule.

While a crystal structure for the specific title compound is not publicly available, data from closely related chloro-7-azaindole derivatives provide expected structural parameters. For instance, the crystal structures of 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole reveal characteristic N–H···N hydrogen-bonded dimers in their crystal lattices.[2] The C-Cl bond lengths in these analogs typically range from 1.722 to 1.744 Å.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are required. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[3] Ideal crystals for SCXRD are well-formed, transparent, and typically 30 to 300 microns in size.[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100-170 K) to minimize thermal vibrations.[4] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[1]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined (phasing) to generate an initial electron density map. This map is used to build a preliminary molecular model, which is then refined against the experimental data to yield the final, highly accurate molecular structure.[4]

experimental_workflow_xrd cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of 4-chloro-2-iodo-1-methyl- 1H-pyrrolo[2,3-b]pyridine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Unambiguous Structural Identity refinement->final_structure Final 3D Structure

Workflow for X-ray Crystallography.

Structural Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule.[5] ¹H and ¹³C NMR are routinely used to confirm the structure of organic compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg for ¹H, 5-20 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For a routine ¹H spectrum, a short acquisition time is usually sufficient. For ¹³C NMR, a longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

  • Spectral Interpretation: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to deduce the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, for more complex structures.[5]

logical_relationship_nmr cluster_data NMR Data cluster_interpretation Structural Information chemical_shift Chemical Shift (δ) chem_env Chemical Environment chemical_shift->chem_env integration Integration (Proton Ratio) proton_count Relative Proton Count integration->proton_count multiplicity Multiplicity (Splitting) neighboring_protons Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constants (J) connectivity Atom Connectivity coupling->connectivity proposed_structure Proposed Structure chem_env->proposed_structure proton_count->proposed_structure neighboring_protons->proposed_structure connectivity->proposed_structure

Interpretation of NMR Data.

Molecular Weight and Fragmentation via Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] Electron Impact (EI) ionization is a common method for small, volatile organic molecules, which often causes fragmentation of the molecular ion.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine and iodine, characteristic isotopic patterns would be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in an M+2 peak with about one-third the intensity of the molecular ion peak.[10] The fragmentation pattern can provide valuable structural information, as the molecule breaks apart at its weakest bonds.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[9]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[11]

  • Fragmentation: The high energy of the molecular ions causes them to be unstable, and they often fragment into smaller, charged daughter ions and neutral radicals.[12]

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[9]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[9]

Conclusion

The definitive identification of this compound is best achieved through a combination of analytical techniques. Single-crystal X-ray diffraction provides the only unambiguous method for determining the complete three-dimensional structure. However, in cases where suitable crystals cannot be obtained, a combination of NMR spectroscopy and mass spectrometry can provide a very high degree of confidence in the structural assignment. NMR spectroscopy elucidates the connectivity of the atoms, while mass spectrometry confirms the molecular weight and elemental composition, and provides corroborating structural information through its fragmentation pattern. For routine confirmation in a drug discovery and development setting, the higher throughput of NMR and MS makes them indispensable tools.

References

Benchmarking New Synthetic Routes to 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The target molecule, 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, presents a unique substitution pattern that can serve as a versatile scaffold for further functionalization in drug discovery programs. This guide provides a comparative analysis of two plausible synthetic routes to this target compound, offering experimental protocols and benchmark data derived from analogous transformations reported in the literature.

Introduction to Synthetic Strategy

Direct electrophilic iodination of the 7-azaindole ring system typically occurs at the electron-rich C3 position. Therefore, accessing the C2-iodo isomer requires a more nuanced approach, most notably through directed ortho-metalation (DoM). The two primary synthetic strategies evaluated herein both leverage this technique, differing in the sequence of N-methylation and C2-iodination.

Route A: N-Methylation Followed by Regioselective C2-Iodination

This route prioritizes the early introduction of the N-methyl group, followed by a challenging but feasible regioselective iodination at the C2 position.

Experimental Workflow for Route A

Route A start 4-chloro-1H-pyrrolo[2,3-b]pyridine step1 N-Methylation start->step1 intermediate 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine step1->intermediate NaH, CH3I / DMF step2 C2-Deprotonation/Iodination intermediate->step2 product This compound step2->product 1. LiTMP, ZnCl2·TMEDA 2. I2 / THF Route B start 4-chloro-1H-pyrrolo[2,3-b]pyridine step1 N-Protection start->step1 intermediate1 N-Protected-4-chloro- 1H-pyrrolo[2,3-b]pyridine step1->intermediate1 e.g., TsCl, NaH step2 C2-Deprotonation/Iodination intermediate1->step2 intermediate2 N-Protected-4-chloro- 2-iodo-1H-pyrrolo[2,3-b]pyridine step2->intermediate2 1. n-BuLi or LDA 2. I2 / THF step3 N-Deprotection intermediate2->step3 intermediate3 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 e.g., NaOH or TBAF step4 N-Methylation intermediate3->step4 product This compound step4->product NaH, CH3I / DMF

Safety Operating Guide

Essential Safety and Operational Guide for 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper management of the chemical.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][6]Prevents skin contact, which can cause irritation. Nitrile gloves are a good general-use option.[6]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[7]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[3][4]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural workflow is critical for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.[7]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling the compound, put on all required PPE as specified in Table 1.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[4][7]

    • Avoid the formation of dust and aerosols.[2]

    • Keep the container tightly closed when not in use.[4][8]

  • First Aid Measures :

    • If on skin : Wash the affected area immediately with plenty of soap and water.[3][9] Remove contaminated clothing and wash it before reuse.[1][2]

    • If in eyes : Rinse cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.[1][9] Seek medical attention.[3]

    • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2]

    • If swallowed : Rinse mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a designated, labeled, and sealed container.

    • Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Disposal Route :

    • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not allow the product to enter drains or waterways.[1][10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.